3-Chloro-4-cyanobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-cyanobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFAMPXDXCRALW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261685-26-0 | |
| Record name | 3-chloro-4-cyanobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Chloro-4-cyanobenzoic Acid: A Comprehensive Technical Overview of Physical Properties and Safety Data
For Immediate Release
This technical guide provides an in-depth analysis of the physical properties and safety data for 3-Chloro-4-cyanobenzoic acid, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.
Core Physical and Chemical Properties
This compound, with the CAS number 1261685-26-0, is a substituted aromatic carboxylic acid. Its chemical structure and properties are foundational for its application in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₄ClNO₂ | [1] |
| Molecular Weight | 181.58 g/mol | [2] |
| Predicted Boiling Point | 376.0 ± 27.0 °C | [2] |
| Predicted pKa | 3.17 ± 0.10 | [2] |
| Appearance | White solid | [2] |
Safety Data and Hazard Information
Comprehensive safety data is crucial for the handling and application of this compound. The following tables summarize the GHS hazard and precautionary statements.[2]
GHS Hazard Statements
| Code | Statement |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
GHS Precautionary Statements
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P312 | Call a POISON CENTER/doctor if you feel unwell. |
| P330 | Rinse mouth. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362+P364 | Take off contaminated clothing and wash it before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols
While specific experimental protocols for this compound were not found, the following are general methodologies for determining the key physical properties of solid organic compounds.
Melting Point Determination (Capillary Method)
The melting point of a solid organic compound can be determined by packing a small, finely powdered sample into a capillary tube, which is then heated in a calibrated melting point apparatus. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point.
Boiling Point Determination (Siwoloboff Method)
For solid compounds with a boiling point that can be determined without decomposition, a small amount of the substance is placed in a fusion tube. A sealed capillary tube is inverted and placed within the fusion tube. The assembly is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary, is recorded as the boiling point.
Solubility Determination
The solubility of a compound is determined by adding a small, measured amount of the solid to a specific volume of a solvent at a controlled temperature. The mixture is agitated until saturation is reached. The concentration of the dissolved solid in the saturated solution is then determined analytically to quantify solubility. This can be repeated for various solvents (e.g., water, ethanol, acetone) to establish a solubility profile.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the acidic compound is titrated with a standardized solution of a strong base. The pH of the solution is measured after each addition of the titrant. The pKa is the pH at which half of the acid has been neutralized.
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from risk assessment to disposal.
References
Spectroscopic Characterization of 3-Chloro-4-cyanobenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize 3-Chloro-4-cyanobenzoic acid, a molecule of interest in medicinal chemistry and materials science. This document details the expected spectroscopic data based on analogous compounds and provides standardized experimental protocols for obtaining such data.
Introduction
This compound is a substituted aromatic carboxylic acid. Its chemical structure, featuring a carboxylic acid group, a nitrile group, and a chlorine atom on the benzene (B151609) ring, gives rise to a unique spectroscopic fingerprint. Accurate characterization of this compound is crucial for quality control, reaction monitoring, and understanding its physicochemical properties in various applications. This guide covers the key spectroscopic techniques for its analysis: Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
Predicted Spectroscopic Data
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The predicted data is summarized in Table 1.
Table 1: Predicted FTIR Spectral Data for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Broad, Strong | The broadness is due to hydrogen bonding. |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium to Weak | |
| C≡N (Nitrile) | Stretching | 2240 - 2220 | Sharp, Medium | Conjugation with the aromatic ring may slightly lower the frequency. |
| C=O (Carboxylic Acid) | Stretching | 1710 - 1680 | Strong | Hydrogen bonding can lower the frequency. |
| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium to Weak | Multiple bands are expected. |
| O-H (Carboxylic Acid) | Bending | 1440 - 1395 | Medium | In-plane bending. |
| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 | Strong | |
| O-H (Carboxylic Acid) | Bending | 950 - 900 | Broad, Medium | Out-of-plane bending. |
| C-Cl | Stretching | 800 - 600 | Strong | The exact position depends on the substitution pattern. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of substituent effects (chlorine, cyano, and carboxylic acid groups) on the benzene ring.
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The predicted chemical shifts and splitting patterns are presented in Table 2.
Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~ 8.2 | d | ~ 2 |
| H-5 | ~ 7.8 | d | ~ 8 |
| H-6 | ~ 8.0 | dd | ~ 8, 2 |
| COOH | > 12 | br s | - |
d = doublet, dd = doublet of doublets, br s = broad singlet
The ¹³C NMR spectrum will display eight signals, corresponding to the eight carbon atoms in the molecule. The predicted chemical shifts are summarized in Table 3.
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~ 165 |
| C-1 | ~ 133 |
| C-2 | ~ 132 |
| C-3 | ~ 138 |
| C-4 | ~ 115 |
| C-5 | ~ 130 |
| C-6 | ~ 134 |
| C≡N | ~ 117 |
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragment ions. The predicted m/z values for various adducts in high-resolution mass spectrometry are listed in Table 4. The molecular weight of this compound is 181.57 g/mol , and its exact mass is approximately 180.9931 Da[1].
Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 182.0003 |
| [M+Na]⁺ | 203.9823 |
| [M-H]⁻ | 179.9858 |
| [M]⁺ | 180.9925 |
Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the solid this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent in the mid-IR range and serves as a matrix.
-
-
Pellet Formation:
-
Transfer the finely ground mixture into a pellet die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum to correct for atmospheric and instrumental interferences.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology (¹H and ¹³C NMR):
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This will require a larger number of scans due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts using the solvent or TMS peak as a reference.
-
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.
-
Acquire the mass spectrum in either positive or negative ion mode. ESI is a soft ionization technique that typically results in the observation of the molecular ion with minimal fragmentation.
-
-
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) to confirm the molecular weight of the compound.
-
Analyze any fragment ions to gain further structural information.
-
Visualizations
Experimental Workflow
The general workflow for the spectroscopic characterization of this compound is illustrated below.
Caption: General workflow for the spectroscopic characterization of a chemical compound.
Logical Relationship of Spectroscopic Data
The relationship between the different spectroscopic techniques and the structural information they provide is depicted in the following diagram.
Caption: Relationship between spectroscopic techniques and the structural information obtained.
Conclusion
The spectroscopic characterization of this compound through FTIR, NMR, and Mass Spectrometry provides a detailed understanding of its molecular structure. By combining the information from these techniques—functional group identification from FTIR, atomic connectivity from NMR, and molecular weight from Mass Spectrometry—a complete and unambiguous structural elucidation can be achieved. The methodologies and predicted data presented in this guide serve as a valuable resource for researchers and professionals working with this compound.
References
Navigating the Structural Landscape of 3-Chloro-4-cyanobenzoic acid: A Technical Guide to ¹H and ¹³C NMR Spectral Analysis
For Immediate Release
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-chloro-4-cyanobenzoic acid, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its structural features through NMR spectroscopy.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the limited availability of public experimental spectra for this compound, the following data is based on widely accepted NMR prediction software. These predictions offer a reliable framework for spectral interpretation and structural confirmation.
Predicted ¹H NMR Data
The proton NMR spectrum of this compound is expected to exhibit a distinct pattern for the three aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the carboxylic acid, cyano, and chloro groups.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.25 | d | ~2.0 |
| H-5 | 7.90 | d | ~8.5 |
| H-6 | 8.15 | dd | ~8.5, ~2.0 |
| -COOH | >12.0 | br s | - |
Note: The chemical shift of the carboxylic acid proton (-COOH) is highly dependent on the solvent and concentration and often appears as a broad singlet.
Predicted ¹³C NMR Data
The carbon NMR spectrum will display eight distinct signals corresponding to each carbon atom in this compound. The chemical shifts are indicative of the electronic environment of each carbon.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-COOH) | ~133 |
| C-2 (CH) | ~132 |
| C-3 (C-Cl) | ~138 |
| C-4 (C-CN) | ~115 |
| C-5 (CH) | ~134 |
| C-6 (CH) | ~131 |
| -COOH | ~165 |
| -CN | ~117 |
Experimental Protocols for NMR Spectroscopy
The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.
-
Solvent Selection : Choose a deuterated solvent that fully dissolves the sample. Common choices include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Acetone (Acetone-d₆). For carboxylic acids, DMSO-d₆ is often preferred due to its ability to form hydrogen bonds and provide a distinct -COOH proton signal.
-
Concentration : For ¹H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume is recommended.
-
Sample Handling :
-
Weigh the sample accurately and dissolve it in the chosen deuterated solvent in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
-
The final solution height in the NMR tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
-
NMR Data Acquisition
These are general parameters that may require optimization based on the specific instrument and sample.
¹H NMR Spectroscopy:
-
Spectrometer Frequency : 400 MHz or higher is recommended for better signal dispersion.
-
Pulse Sequence : A standard single-pulse experiment is typically used.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 8-16 scans are usually sufficient for a sample of this concentration.
-
Referencing : The residual solvent peak is used as an internal standard (e.g., DMSO-d₆ at 2.50 ppm).
¹³C NMR Spectroscopy:
-
Spectrometer Frequency : 100 MHz or higher.
-
Pulse Sequence : A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to final structural elucidation using NMR spectroscopy.
Caption: Workflow for NMR-based structural analysis.
FT-IR Spectrum Analysis of 3-Chloro-4-cyanobenzoic Acid: A Technical Guide
Abstract: This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-chloro-4-cyanobenzoic acid. Aimed at researchers, scientists, and professionals in drug development, this document details the characteristic vibrational frequencies of the molecule's functional groups, offers a comprehensive experimental protocol for spectral acquisition, and presents a predictive peak assignment based on established spectroscopic data. The guide serves as a practical reference for the structural characterization and quality control of this and structurally related compounds.
Molecular Structure and Expected Vibrational Modes
This compound is a polysubstituted aromatic compound featuring several key functional groups that give rise to a unique and interpretable FT-IR spectrum. The primary functional groups are:
-
Carboxylic Acid (-COOH): This group is responsible for a very strong and broad O-H stretching band due to hydrogen bonding, a sharp and intense C=O (carbonyl) stretching band, and coupled C-O stretching and O-H bending vibrations.
-
Nitrile (-C≡N): The cyano group produces a characteristic sharp absorption in a region of the spectrum that is typically uncongested.
-
Substituted Benzene (B151609) Ring: The aromatic ring exhibits C-H stretching vibrations, C=C in-ring stretching vibrations, and out-of-plane bending vibrations that are sensitive to the substitution pattern.
-
Carbon-Chlorine Bond (C-Cl): The C-Cl stretch appears in the lower frequency "fingerprint" region of the spectrum.
The interplay of these groups, particularly the electron-withdrawing effects of the chloro and cyano substituents on the benzoic acid moiety, influences the precise position of their respective absorption bands.
Experimental Protocol for FT-IR Analysis
A reliable FT-IR spectrum of solid this compound can be obtained using the potassium bromide (KBr) pellet method. This technique ensures a uniform dispersion of the solid sample in an IR-transparent matrix.
Methodology: KBr Pellet Preparation and Spectral Acquisition
-
Sample Preparation:
-
Weigh approximately 1-2 mg of finely ground this compound.
-
Weigh approximately 150-200 mg of dry, FT-IR grade potassium bromide (KBr).
-
Thoroughly mix and grind the sample and KBr together in an agate mortar and pestle for 3-5 minutes to ensure a homogenous mixture and reduce particle size, which minimizes scattering effects.
-
-
Pellet Formation:
-
Transfer the resulting powder into a pellet-forming die.
-
Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2-3 minutes. This will form a transparent or semi-transparent pellet.
-
-
Instrument Setup:
-
Spectrometer: A Fourier-Transform Infrared Spectrometer (e.g., Bruker Tensor 27).
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Detector: Deuterated Triglycine Sulfate (DTGS).
-
Number of Scans: Co-add 32 scans to improve the signal-to-noise ratio.
-
-
Data Acquisition:
-
Background Scan: Place the empty sample holder in the spectrometer and acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Sample Scan: Mount the KBr pellet containing the sample in the sample holder and acquire the sample spectrum.
-
Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
FT-IR Spectrum Analysis and Peak Assignment
The FT-IR spectrum of this compound can be interpreted by assigning absorption bands to the specific vibrational modes of its functional groups. The following table summarizes the expected quantitative data.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3300 - 2500 | Strong, Very Broad | O-H Stretch (H-bonded) | Carboxylic Acid Dimer |
| ~3100 - 3000 | Medium to Weak | C-H Stretch | Aromatic Ring |
| ~2240 | Strong, Sharp | C≡N Stretch | Nitrile |
| 1710 - 1680 | Very Strong, Sharp | C=O Stretch | Carboxylic Acid |
| 1610 - 1580 | Medium to Strong | C=C Stretch (in-ring) | Aromatic Ring |
| 1500 - 1400 | Medium to Strong | C=C Stretch (in-ring) | Aromatic Ring |
| 1440 - 1395 | Medium | O-H Bend (in-plane) | Carboxylic Acid |
| 1320 - 1210 | Strong | C-O Stretch | Carboxylic Acid |
| 950 - 900 | Medium, Broad | O-H Bend (out-of-plane) | Carboxylic Acid Dimer |
| 800 - 600 | Medium to Strong | C-Cl Stretch | Aryl Halide |
Detailed Interpretation:
-
O-H Region (3300 - 2500 cm⁻¹): The most characteristic feature of a carboxylic acid is the extremely broad O-H stretching band.[1][2][3] This broadening is a direct result of strong intermolecular hydrogen bonding, which forms a dimeric structure.[1][3] This band typically overlaps with the weaker aromatic C-H stretching vibrations.[1]
-
Nitrile Region (~2240 cm⁻¹): The C≡N triple bond stretch appears as a strong and sharp peak in a relatively clear part of the spectrum, making it an excellent diagnostic band.[4] Its position is consistent with data from similar molecules like 4-cyanobenzoic acid.[4]
-
Carbonyl Region (1710 - 1680 cm⁻¹): The C=O stretching vibration of the carboxylic acid results in a very strong and sharp absorption.[2][3][4] For aromatic acids, this peak is often found between 1710 and 1680 cm⁻¹ due to conjugation with the benzene ring.[3]
-
Aromatic Region (1610 - 1400 cm⁻¹): The benzene ring gives rise to several C=C stretching bands of variable intensity in this region.[4][5]
-
Coupled C-O and O-H Region (1440 - 1210 cm⁻¹): Two bands resulting from an interaction between the C-O stretching and the in-plane O-H bending are characteristic of carboxylic acids and are typically observed in this range.[4][5]
-
Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of bands unique to the molecule, including the C-Cl stretch (typically 800-600 cm⁻¹), various C-H bending modes, and other skeletal vibrations.[1][2] The broad out-of-plane O-H bend of the dimer is also a notable feature around 900 cm⁻¹.[3]
Visualized Workflow for FT-IR Analysis
The logical flow from sample acquisition to final structural confirmation can be visualized to streamline the analytical process in a research or quality control setting.
Figure 1: Workflow for the FT-IR analysis of this compound.
The FT-IR spectrum of this compound is defined by a set of distinct and highly characteristic absorption bands. The presence of a very broad O-H stretch (3300-2500 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), and a sharp C≡N stretch (~2240 cm⁻¹) provides unambiguous evidence for the core structure of the molecule. FT-IR spectroscopy, when combined with the detailed experimental protocol and interpretive framework presented here, proves to be a rapid, reliable, and indispensable tool for the structural verification and purity assessment of this compound in academic and industrial laboratories.
References
- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. chem.libretexts.org [chem.libretexts.org]
Mass Spectrometry Fragmentation of 3-Chloro-4-cyanobenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted mass spectrometry fragmentation pathways of 3-chloro-4-cyanobenzoic acid, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of direct experimental mass spectra for this specific molecule in the public domain, this document outlines the most probable fragmentation patterns based on established principles of mass spectrometry and the known fragmentation behavior of structurally related compounds, such as substituted benzoic acids, aromatic nitriles, and halogenated aromatic molecules.
Predicted Fragmentation Pathways
The fragmentation of this compound in a mass spectrometer is expected to proceed through several key pathways, primarily initiated by the loss of functional groups and subsequent cleavages of the aromatic ring. The presence of the chlorine atom will result in a characteristic isotopic pattern for chlorine-containing fragments (approximately a 3:1 ratio for the M and M+2 peaks).[1]
Upon ionization, the molecular ion ([M]⁺˙) is formed. The primary fragmentation steps are predicted to involve the loss of the hydroxyl radical (•OH) from the carboxylic acid group, the loss of the entire carboxyl group (•COOH), the cleavage of the cyano group (•CN), or the loss of a chlorine atom (•Cl).
A summary of the predicted major fragment ions and their neutral losses is presented in the table below.
Table 1: Predicted Quantitative Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Predicted Relative Abundance |
| 181/183 | 164/166 | •OH | Moderate |
| 181/183 | 153/155 | CO | Low |
| 181/183 | 146 | •Cl | Moderate to High |
| 181/183 | 136 | •COOH | Moderate |
| 181/183 | 120 | COOH + CN | Low |
| 164/166 | 136/138 | CO | Moderate |
| 146 | 120 | CN | Moderate |
| 146 | 118 | CO | Low |
Note: The relative abundances are predicted and may vary depending on the ionization technique and experimental conditions.
The fragmentation cascade can be visualized through the following pathways:
Caption: Predicted electron ionization fragmentation pathway of this compound.
Experimental Protocols
The analysis of this compound can be performed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method depends on the sample matrix and the required sensitivity.
GC-MS Analysis Protocol
For GC-MS analysis, derivatization of the carboxylic acid group is typically required to increase the volatility of the analyte.[2][3]
Sample Preparation and Derivatization:
-
Extraction: Extract the analyte from the sample matrix using a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[3]
-
Derivatization: To a dried aliquot of the extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or diazomethane (B1218177) to convert the carboxylic acid to its corresponding trimethylsilyl (B98337) (TMS) ester or methyl ester.
-
Reconstitution: After the reaction, evaporate the solvent and reconstitute the sample in a solvent suitable for GC injection (e.g., hexane (B92381) or ethyl acetate).
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Mass Spectrometer: An electron ionization (EI) source is commonly used for GC-MS.
GC-MS Parameters:
-
Injector Temperature: 250-280 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
LC-MS/MS Analysis Protocol
LC-MS is well-suited for the analysis of polar and thermally labile compounds like carboxylic acids without the need for derivatization.[4][5]
Sample Preparation:
-
Dissolution: Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., a mixture of acetonitrile (B52724) and water).
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Dilution: Dilute the sample to an appropriate concentration for LC-MS analysis.
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is typically used for the separation of aromatic acids.
-
Mass Spectrometer: An electrospray ionization (ESI) source is commonly used, which can be operated in either positive or negative ion mode.
LC-MS/MS Parameters:
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.5 mL/min
-
Column Temperature: 30-40 °C
-
Ionization Mode: ESI negative or positive mode.
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-450 °C
-
Collision Gas: Argon
-
Collision Energy: Optimized for the specific precursor-to-product ion transitions.
Caption: General experimental workflows for GC-MS and LC-MS/MS analysis.
Conclusion
This technical guide provides a foundational understanding of the expected mass spectrometry fragmentation of this compound and offers detailed experimental protocols for its analysis. While the fragmentation pathways are predicted based on the well-established behavior of similar chemical structures, experimental verification is recommended to confirm these findings. The provided methodologies for GC-MS and LC-MS/MS serve as a robust starting point for researchers and scientists in developing and validating analytical methods for this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
Technical Guide: Solubility Profile of 3-Chloro-4-cyanobenzoic Acid in Common Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document serves as a technical guide to the solubility of 3-chloro-4-cyanobenzoic acid. Extensive searches of scientific literature and chemical databases have revealed a lack of publicly available quantitative solubility data for this compound in common organic solvents. Consequently, this guide provides a comprehensive, generalized experimental protocol for determining its solubility, alongside a qualitative analysis of its expected solubility behavior based on its molecular structure.
Introduction to this compound
This compound is a substituted aromatic carboxylic acid with the molecular formula C₈H₄ClNO₂. Its structure, featuring a carboxylic acid group, a nitrile group, and a chlorine atom on the benzene (B151609) ring, suggests a molecule with significant polarity and the potential for various intermolecular interactions. These functional groups are pivotal in determining its solubility in different solvent systems, a critical parameter for its application in chemical synthesis, pharmaceuticals, and materials science. Understanding its solubility is essential for process development, formulation, and purification.
Predicted Solubility in Common Organic Solvents: A Qualitative Discussion
The principle of "like dissolves like" provides a framework for predicting the solubility of this compound. The polarity of the solvent and its ability to form hydrogen bonds are key determinants.
-
Polar Protic Solvents (e.g., Methanol (B129727), Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. The carboxylic acid group of this compound can form strong hydrogen bonds with these solvents. Therefore, moderate to high solubility is expected in alcohols like methanol and ethanol. Its solubility in water is likely to be limited due to the hydrophobic nature of the chlorobenzene (B131634) ring, though the polar functional groups will contribute to some degree of dissolution.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide - DMSO): These solvents are polar but do not have acidic protons to donate for hydrogen bonding. However, they can accept hydrogen bonds and engage in dipole-dipole interactions. The polar nature of the nitrile and carboxylic acid groups should allow for favorable interactions with these solvents, suggesting moderate solubility. DMSO, being a highly polar aprotic solvent, is often a good solvent for a wide range of organic compounds and is expected to dissolve this compound effectively.
-
Nonpolar Solvents (e.g., Hexane, Toluene (B28343), Dichloromethane): These solvents have low polarity and primarily interact through weak van der Waals forces. The nonpolar chlorobenzene backbone of the molecule will have some affinity for these solvents. However, the highly polar carboxylic acid and nitrile groups will be poorly solvated, leading to an expectation of low solubility in nonpolar solvents like hexane. Aromatic solvents like toluene might show slightly better solvation due to pi-pi stacking interactions with the benzene ring. Dichloromethane, with its moderate polarity, may exhibit low to moderate solubility.
General Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the equilibrium solubility of this compound.
Principle: The Equilibrium Solubility Method
This method, often referred to as the shake-flask method, involves generating a saturated solution of the compound in a specific solvent at a constant temperature. The concentration of the dissolved solute in the clear supernatant is then determined using a suitable analytical technique.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)
-
Scintillation vials or sealed flasks
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[1]
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant. To remove any remaining solid particles, either centrifuge the sample and take the clear liquid or pass the solution through a syringe filter.[2]
-
-
Analysis of Solute Concentration:
-
Using HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.[3]
-
Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
Calculate the original solubility by multiplying the measured concentration by the dilution factor.
-
-
Using UV-Vis Spectroscopy:
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.
-
Prepare standard solutions and create a calibration curve of absorbance versus concentration at λmax.[4]
-
Dilute the filtered saturated solution appropriately and measure its absorbance.
-
Calculate the concentration from the calibration curve and determine the solubility, accounting for the dilution.
-
-
Data Presentation
The quantitative solubility data should be summarized in a structured table for easy comparison.
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) |
| Methanol | 25 | Experimental Value | Experimental Value |
| Ethanol | 25 | Experimental Value | Experimental Value |
| Acetone | 25 | Experimental Value | Experimental Value |
| Acetonitrile | 25 | Experimental Value | Experimental Value |
| Ethyl Acetate | 25 | Experimental Value | Experimental Value |
| Dichloromethane | 25 | Experimental Value | Experimental Value |
| Toluene | 25 | Experimental Value | Experimental Value |
| Hexane | 25 | Experimental Value | Experimental Value |
Mandatory Visualization
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the equilibrium solubility of a compound.
This guide provides a robust framework for researchers to determine and understand the solubility of this compound. While specific data is currently unavailable, the provided protocols and qualitative analysis offer a solid foundation for further investigation.
References
Crystal Structure of 3-Chloro-4-cyanobenzoic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide serves to provide a comprehensive overview of the crystal structure of 3-Chloro-4-cyanobenzoic acid. However, a thorough search of publicly available scientific literature and crystallographic databases indicates that the specific crystal structure of this compound has not been determined or is not publicly available at this time. This document outlines the available information and provides a general methodology for how such a crystal structure would be determined and analyzed, should the data become available in the future.
Introduction
This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. The arrangement of molecules in the solid state, known as the crystal structure, is fundamental to understanding its physicochemical properties, such as solubility, melting point, and bioavailability. This information is particularly crucial for drug development, as different polymorphic forms of a compound can exhibit varied therapeutic efficacy and stability.
Despite a comprehensive search, no specific crystallographic data, including unit cell parameters, bond lengths, and bond angles, for this compound could be located in the public domain. The following sections detail the general experimental protocols that would be employed for crystal structure determination and the type of data that would be presented.
Experimental Protocols for Crystal Structure Determination
The definitive method for determining the crystal structure of a small molecule like this compound is single-crystal X-ray diffraction.
Single Crystal Growth
The first and often most challenging step is to grow a single crystal of sufficient size and quality. A general workflow for this process is outlined below.
Caption: A generalized workflow for single crystal growth.
Methodology:
-
Synthesis and Purification: this compound would be synthesized and purified to a high degree (>99%) to remove impurities that can inhibit crystal growth.
-
Solvent Screening: A range of solvents and solvent mixtures would be screened to determine the optimal conditions for solubility.
-
Crystallization Techniques: Common methods include:
-
Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. Diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystallization.
-
Cooling Crystallization: A saturated solution at a higher temperature is slowly cooled, leading to supersaturation and crystal formation.
-
-
Crystal Harvesting: Once formed, a suitable single crystal is carefully selected and mounted for X-ray diffraction analysis.
X-ray Diffraction Data Collection and Structure Refinement
The process of obtaining and refining the crystal structure from a single crystal is well-established.
Caption: Workflow for X-ray crystal structure determination.
Methodology:
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.
Data Presentation (Hypothetical)
If the crystal structure of this compound were determined, the quantitative data would be summarized in tables for clarity and ease of comparison.
Table 1: Hypothetical Crystal Data and Structure Refinement Parameters
| Parameter | Value (Example) |
| Empirical formula | C₈H₄ClNO₂ |
| Formula weight | 181.57 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = X.XXX Å, α = 90° |
| b = Y.YYY Å, β = YY.YY° | |
| c = Z.ZZZ Å, γ = 90° | |
| Volume | VVV.V ų |
| Z | 4 |
| Density (calculated) | D.DDD Mg/m³ |
| Absorption coefficient | μ.μμμ mm⁻¹ |
| F(000) | FFF |
| Crystal size | X.X x Y.Y x Z.Z mm |
| θ range for data collection | θ.θ° to θθ.θ° |
| Reflections collected | NNNN |
| Independent reflections | nnnn [R(int) = 0.xxxx] |
| Final R indices [I>2σ(I)] | R₁ = 0.xxxx, wR₂ = 0.yyyy |
| R indices (all data) | R₁ = 0.xxxx, wR₂ = 0.yyyy |
Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°)
| Bond | Length (Å) | Angle | Degrees (°) |
| Cl(1)-C(3) | 1.7XX | C(4)-C(3)-Cl(1) | 11X.X |
| C(4)-N(1) | 1.1XX | C(5)-C(4)-C(3) | 12X.X |
| C(1)-C(2) | 1.3XX | C(2)-C(1)-C(6) | 11X.X |
| C(7)-O(1) | 1.2XX | O(1)-C(7)-O(2) | 12X.X |
| C(7)-O(2) | 1.3XX | O(2)-C(7)-C(1) | 11X.X |
Conclusion
While a detailed analysis of the crystal structure of this compound is not currently possible due to the absence of published experimental data, this guide provides the established protocols for its determination. The availability of single-crystal X-ray diffraction data would enable a comprehensive understanding of its solid-state properties, which is invaluable for its potential applications in drug development and materials science. Researchers in possession of this compound are encouraged to pursue single-crystal growth and structural analysis to contribute this fundamental data to the scientific community.
Thermogravimetric analysis (TGA) of 3-Chloro-4-cyanobenzoic acid
An In-depth Technical Guide to the Thermogravimetric Analysis of 3-Chloro-4-cyanobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to this compound
This compound is a substituted aromatic carboxylic acid with the molecular formula C₈H₄ClNO₂.[1][2] Its structure consists of a benzoic acid core with a chlorine atom and a cyano group as substituents on the benzene (B151609) ring. These functional groups are expected to influence the thermal stability and decomposition profile of the molecule. Understanding its thermal properties is crucial for applications in drug development, materials science, and chemical synthesis, where it might be subjected to various temperature-related processes.
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₄ClNO₂ | [1][2] |
| Molecular Weight | 181.57 g/mol | [1] |
| IUPAC Name | This compound | [1][3] |
| CAS Number | 1261685-26-0 | [1][3] |
| Physical Form | Solid | [3] |
| Purity | 97% | [3] |
Principles of Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5] This technique is invaluable for determining the thermal stability of materials, identifying decomposition temperatures, and quantifying the composition of substances.[4] A typical TGA instrument consists of a precision balance, a furnace, a temperature programmer, and a system for controlling the atmosphere around the sample.[4]
The output of a TGA experiment is a thermogram, which plots the mass of the sample against temperature. The derivative of this curve (DTG curve) can also be plotted to identify the temperatures at which the rate of mass loss is at its maximum.
Experimental Protocol for TGA of this compound
The following is a detailed protocol for conducting the thermogravimetric analysis of this compound. This protocol is based on standard methodologies for the analysis of organic compounds.[6][7]
Objective: To determine the thermal stability and decomposition profile of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).[6][7]
-
Ensure the sample is evenly distributed at the bottom of the crucible.
-
-
Instrument Setup:
-
Place the sample crucible and a reference crucible (usually empty) into the TGA furnace.
-
Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to create an inert atmosphere and prevent oxidative decomposition.[7]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25°C for 5-10 minutes to ensure thermal stability before heating.[7]
-
Heat the sample from 25°C to a final temperature of approximately 600°C at a constant heating rate of 10°C/min.[7] This heating rate is a common standard, but it can be varied to study the kinetics of decomposition.
-
-
Data Collection:
-
Continuously record the sample's mass and temperature throughout the heating program.
-
-
Data Analysis:
-
Plot the percentage of mass loss on the y-axis against the temperature on the x-axis to generate the TGA thermogram.
-
Calculate the first derivative of the TGA curve to obtain the DTG curve, which shows the rate of mass loss.
-
From the TGA and DTG curves, determine key thermal events such as the onset temperature of decomposition, the peak decomposition temperature(s), and the final residual mass.
-
Expected Thermal Decomposition Profile
While specific TGA data for this compound is not available, a hypothetical decomposition profile can be predicted based on the thermal behavior of related compounds like benzoic acid and other substituted aromatic compounds.[8]
The decomposition of this compound under an inert atmosphere is expected to occur in one or more stages at elevated temperatures. The presence of the carboxylic acid, chloro, and cyano functional groups will dictate the decomposition mechanism.
Potential Decomposition Steps:
-
Decarboxylation: The initial decomposition step is likely to be the loss of the carboxylic acid group as carbon dioxide (CO₂), a common decomposition pathway for benzoic acids.[8]
-
Further Fragmentation: Following decarboxylation, the remaining chlorinated benzonitrile (B105546) structure may undergo further fragmentation at higher temperatures. This could involve the cleavage of the C-Cl and C-CN bonds.
-
Formation of Volatile Products: The decomposition is expected to yield volatile products, leading to a significant mass loss. The final residue at high temperatures in an inert atmosphere is likely to be a small amount of carbonaceous material.
The following diagram illustrates a logical workflow for a typical TGA experiment.
Caption: A flowchart illustrating the key stages of a thermogravimetric analysis experiment.
Visualization of Potential Decomposition
The following diagram illustrates a simplified, hypothetical decomposition pathway for this compound based on common reactions of its functional groups.
Caption: A simplified diagram showing a possible thermal decomposition pathway for the compound.
Conclusion
Thermogravimetric analysis is an essential technique for characterizing the thermal stability of this compound. While specific experimental data is not currently published, this guide provides a robust framework for conducting such an analysis. The outlined experimental protocol and the predicted decomposition behavior, based on the known chemistry of related compounds, offer valuable insights for researchers and professionals working with this molecule. The expected multi-stage decomposition, likely initiated by decarboxylation, highlights the importance of TGA in understanding the thermal limitations and potential degradation products of this compound, which is critical for its safe handling and application in various fields.
References
- 1. This compound | C8H4ClNO2 | CID 22612069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H4ClNO2) [pubchemlite.lcsb.uni.lu]
- 3. This compound | 1261685-26-0 [sigmaaldrich.com]
- 4. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. epfl.ch [epfl.ch]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Chemical Reactivity Profile of 3-Chloro-4-cyanobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-cyanobenzoic acid is a versatile bifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a carboxylic acid, a cyano group, and a chlorine atom on a benzene (B151609) ring, provides multiple reactive sites for chemical modification. This technical guide offers a comprehensive overview of the chemical reactivity of this compound, presenting its synthesis, key reactions, and potential applications, supported by experimental data and detailed protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₈H₄ClNO₂ |
| Molecular Weight | 181.57 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1261685-26-0 |
| Appearance | Solid |
| Melting Point | Data not available |
| Boiling Point | 376 °C |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. A common method involves the oxidation of the corresponding methyl group of a substituted toluene (B28343) precursor. While a specific detailed protocol for the direct synthesis of this compound was not found in the immediate search, a general approach can be inferred from the synthesis of related cyanobenzoic acids. For instance, the synthesis of 3-cyanobenzoic acid has been reported via the oxidation of 3-cyanotoluene. A plausible route for this compound would involve the oxidation of 3-chloro-4-methylbenzonitrile.
A generalized experimental protocol for such an oxidation is described below.
Experimental Protocol: Oxidation of a Methylarene to a Carboxylic Acid
Materials:
-
Substituted methylbenzonitrile (e.g., 3-chloro-4-methylbenzonitrile)
-
Oxidizing agent (e.g., potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃))
-
Appropriate solvent (e.g., water, acetic acid)
-
Acid for workup (e.g., hydrochloric acid (HCl))
Procedure:
-
Dissolve the starting substituted methylbenzonitrile in the chosen solvent in a reaction flask.
-
Slowly add the oxidizing agent to the solution while monitoring the temperature. The reaction may be exothermic.
-
Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature.
-
If using KMnO₄, the manganese dioxide byproduct can be removed by filtration.
-
Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the carboxylic acid product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from an appropriate solvent.
Chemical Reactivity Profile
The chemical reactivity of this compound is dictated by its three functional groups: the carboxylic acid, the cyano group, and the chloro substituent on the aromatic ring.
Reactions of the Carboxylic Acid Group
The carboxylic acid group is a versatile handle for various transformations, most notably esterification and amide bond formation.
The formation of an amide bond is a crucial reaction in drug discovery for the synthesis of bioactive molecules. This compound can be readily coupled with a variety of amines using standard coupling agents. A documented example is the reaction with methyl 4-amino-3-hydroxybenzoate.[1][2]
Reaction Scheme:
Caption: Amide coupling of this compound.
Quantitative Data for Amide Coupling
| Amine | Coupling Conditions | Product | Yield | Reference |
| Methyl 4-amino-3-hydroxybenzoate | Method C (using TEA) | Methyl 4-((3-chloro-4-cyanobenzoyl)amino)-3-hydroxybenzoate | 68.1% | [1][2] |
Experimental Protocol: Amide Coupling (General Procedure)
Materials:
-
This compound
-
Amine (e.g., methyl 4-amino-3-hydroxybenzoate)
-
Coupling agent (e.g., HATU, HBTU, TBTU, or DCC)
-
Organic base (e.g., triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., dimethylformamide (DMF) or dichloromethane (B109758) (DCM))
Procedure:
-
Dissolve this compound (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the coupling agent (1.1 - 1.5 eq) and the organic base (2.0 - 3.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for several hours or until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with an aqueous solution of a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired amide.
The carboxylic acid can be converted to its corresponding ester via Fischer esterification, reacting with an alcohol in the presence of a catalytic amount of strong acid.
Experimental Protocol: Fischer Esterification (General Procedure)
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Strong acid catalyst (e.g., concentrated sulfuric acid)
-
Anhydrous solvent (optional, the alcohol can serve as the solvent)
Procedure:
-
Suspend or dissolve this compound in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.
-
Purify the product by column chromatography or recrystallization.
Reactions of the Cyano Group
The cyano group can undergo hydrolysis to form an amide or a carboxylic acid, or it can be reduced to an amine.
Under acidic or basic conditions, the cyano group can be hydrolyzed. Partial hydrolysis yields the corresponding amide (3-chloro-4-carbamoylbenzoic acid), while complete hydrolysis gives the dicarboxylic acid (3-chloro-1,4-benzenedicarboxylic acid). The reaction conditions can be tuned to favor one product over the other.
The cyano group can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation provides a route to introduce a basic aminomethyl functionality.
Reactions of the Aromatic Ring and the Chloro Substituent
The benzene ring of this compound is electron-deficient due to the electron-withdrawing nature of the cyano and carboxylic acid groups. This deactivation influences its susceptibility to electrophilic and nucleophilic aromatic substitution reactions.
The electron-withdrawing groups ortho and para to the chlorine atom make the carbon to which the chlorine is attached electrophilic and susceptible to nucleophilic attack. Therefore, this compound can undergo nucleophilic aromatic substitution with various nucleophiles such as amines, alkoxides, and thiols, leading to the displacement of the chloride. The reactivity is enhanced by the presence of the para-cyano group which can stabilize the intermediate Meisenheimer complex.
Caption: Nucleophilic Aromatic Substitution (SNAr) of this compound.
The benzene ring is generally deactivated towards electrophilic aromatic substitution. The carboxylic acid and cyano groups are meta-directing deactivators. The chlorine atom is a deactivator but is ortho, para-directing. The regiochemical outcome of an electrophilic substitution reaction will be determined by the interplay of these directing effects. Due to the strong deactivating nature of the cyano and carboxyl groups, forcing conditions would likely be required for electrophilic substitution. The incoming electrophile would be expected to substitute at the position meta to the cyano and carboxyl groups and ortho/para to the chloro group. Considering the positions on the ring, substitution would likely be directed to the C5 position.
The chloro substituent can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a wide array of derivatives.
Applications in Drug Development and Materials Science
The diverse reactivity of this compound makes it a valuable building block in several fields:
-
Drug Discovery: The ability to readily form amide bonds and undergo nucleophilic substitution allows for its incorporation into a wide range of molecular scaffolds to explore structure-activity relationships. Its derivatives have been investigated as potential therapeutic agents.
-
Materials Science: The rigid aromatic core and the presence of functional groups that can be polymerized or attached to surfaces make it a candidate for the synthesis of novel polymers, liquid crystals, and other functional materials.
Conclusion
This compound possesses a rich and versatile chemical reactivity profile. The presence of three distinct functional groups allows for a wide array of chemical transformations, making it a highly valuable building block for the synthesis of complex organic molecules. This guide provides a foundational understanding of its reactivity, which can be leveraged by researchers and scientists in the design and execution of novel synthetic strategies in drug development and materials science. Further exploration of its reaction space is likely to uncover even more applications for this versatile molecule.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Chloro-4-cyanobenzoic acid
Abstract
These application notes provide a detailed protocol for the synthesis of 3-chloro-4-cyanobenzoic acid from 3-chloro-4-methylbenzonitrile (B1583252) via oxidation. The described method utilizes potassium permanganate (B83412) as a strong oxidizing agent to convert the benzylic methyl group into a carboxylic acid. This transformation is a key step in the synthesis of various pharmaceutical and agrochemical intermediates. The protocol includes a comprehensive experimental procedure, a summary of reaction parameters, and a visual workflow diagram.
Introduction
The oxidation of a methyl group on an aromatic ring to a carboxylic acid is a fundamental transformation in organic synthesis. Potassium permanganate (KMnO₄) is a powerful and commonly used oxidizing agent for this purpose, particularly for alkylarenes.[1][2][3] The reaction proceeds by converting the alkyl group to a carboxyl group, a process that is effective for substrates with benzylic hydrogens.[3] This document outlines a specific application of this methodology for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The presence of both a chloro and a cyano group on the aromatic ring requires careful control of the reaction conditions to achieve a good yield and purity.[4]
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below:
-
Starting Material: 3-Chloro-4-methylbenzonitrile
-
Product: this compound
-
Reagent: Potassium Permanganate (KMnO₄)
-
Reaction Type: Oxidation
Caption: Reaction scheme for the oxidation of 3-chloro-4-methylbenzonitrile.
Experimental Protocol
This protocol is a general guideline and may require optimization based on laboratory conditions and scale.
3.1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 3-Chloro-4-methylbenzonitrile | C₈H₆ClN | 151.59 | ≥97% | Sigma-Aldrich |
| Potassium Permanganate | KMnO₄ | 158.03 | ≥99% | Acros Organics |
| Pyridine | C₅H₅N | 79.10 | Anhydrous, 99.8% | Alfa Aesar |
| Sulfuric Acid | H₂SO₄ | 98.08 | Concentrated (98%) | Fisher Chemical |
| Sodium Bisulfite | NaHSO₃ | 104.06 | Reagent Grade | VWR Chemicals |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | J.T. Baker |
| Deionized Water | H₂O | 18.02 | - | - |
3.2. Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Thermometer
-
Buchner funnel and flask
-
Standard laboratory glassware
3.3. Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add 3-chloro-4-methylbenzonitrile (e.g., 5.0 g, 33.0 mmol).
-
Solvent Addition: Add a mixture of water (70 mL) and pyridine (30 mL). The use of pyridine as a co-solvent can improve the solubility of the starting material and facilitate the reaction.[1] Stir the mixture to dissolve the starting material.
-
Heating: Heat the mixture to 85-90 °C using a heating mantle.
-
Addition of Oxidant: Slowly add potassium permanganate (e.g., 9.9 g, 62.7 mmol, 1.9 eq) in small portions over a period of 1-2 hours. The addition should be controlled to maintain the reaction temperature below 100 °C. The reaction is exothermic.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 90-95 °C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The purple color of the permanganate will disappear as it is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the excess potassium permanganate by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Filter the mixture through a pad of celite using a Buchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.
-
-
Product Isolation:
-
Transfer the filtrate to a beaker and cool it in an ice bath.
-
Acidify the filtrate to pH 2-3 by the slow addition of concentrated sulfuric acid. This will precipitate the this compound.
-
Collect the white precipitate by vacuum filtration, wash it with cold deionized water, and dry it under vacuum.
-
3.4. Purification
The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to obtain a product with higher purity.
Data Presentation
| Parameter | Value | Reference/Comment |
| Starting Material | 3-Chloro-4-methylbenzonitrile | - |
| Molecular Weight ( g/mol ) | 151.59 | [5] |
| Product | This compound | - |
| Molecular Weight ( g/mol ) | 181.57 | [6] |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) | - |
| Stoichiometry (Oxidant:Substrate) | ~2:1 | May require optimization |
| Reaction Temperature (°C) | 85-95 | - |
| Reaction Time (hours) | 4-6 | Monitor by TLC |
| Theoretical Yield (g) | 6.0 | Based on 5.0 g starting material |
| Expected Purity (after recrystallization) | >98% | - |
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Potassium permanganate is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.
-
Concentrated sulfuric acid is highly corrosive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Pyridine is flammable and toxic. Use in a well-ventilated fume hood.
-
The reaction is exothermic; therefore, the addition of potassium permanganate should be done slowly and with careful temperature monitoring.
Conclusion
The described protocol provides a reliable method for the synthesis of this compound from 3-chloro-4-methylbenzonitrile using potassium permanganate oxidation. This procedure is suitable for laboratory-scale synthesis and can be adapted for larger scales with appropriate safety considerations. The final product is a key intermediate for the development of new chemical entities in the pharmaceutical and materials science sectors.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. organic chemistry - Oxidation of toluene, ethylbenzene and styrene with potassium permanganate in acidic medium - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 5. 3-氯-4-甲基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | C8H4ClNO2 | CID 22612069 - PubChem [pubchem.ncbi.nlm.nih.gov]
Experimental protocol for Sandmeyer reaction to produce 3-Chloro-4-cyanobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the synthesis of 3-chloro-4-cyanobenzoic acid from 3-amino-4-cyanobenzoic acid using the Sandmeyer reaction. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds. The protocol covers the two main stages of the reaction: the diazotization of the aromatic amine and the subsequent copper(I) chloride-mediated conversion to the corresponding aryl chloride. This document includes a comprehensive list of reagents and materials, a step-by-step procedure with critical parameters, and expected results, including characterization data.
Introduction
The Sandmeyer reaction is a versatile and widely used method for the conversion of primary aromatic amines into a variety of functional groups, including halogens, cyano, and hydroxyl groups, via a diazonium salt intermediate.[1][2][3] This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[4][5] The first step involves the diazotization of a primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures.[1][6] The resulting diazonium salt is then treated with a copper(I) salt, such as copper(I) chloride, to facilitate the substitution of the diazonium group with a chloride anion.[4][7] This application note focuses on the synthesis of this compound, a valuable building block in organic synthesis.
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier |
| 3-Amino-4-cyanobenzoic acid | ≥98% | Commercially Available |
| Sodium nitrite (NaNO₂) | ACS reagent, ≥97% | Commercially Available |
| Hydrochloric acid (HCl) | 37%, ACS reagent | Commercially Available |
| Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) | ACS reagent, ≥98% | Commercially Available |
| Sodium sulfite (B76179) (Na₂SO₃) | ACS reagent, ≥98% | Commercially Available |
| Sodium chloride (NaCl) | ACS reagent, ≥99% | Commercially Available |
| Dichloromethane (CH₂Cl₂) | ACS reagent, ≥99.5% | Commercially Available |
| Ethyl acetate (B1210297) (EtOAc) | ACS reagent, ≥99.5% | Commercially Available |
| Anhydrous magnesium sulfate (MgSO₄) | ≥97% | Commercially Available |
| Deionized water | - | In-house |
| Ice | - | In-house |
| Starch-iodide paper | - | Commercially Available |
Experimental Protocol
Part 1: Preparation of Copper(I) Chloride Solution [1][8]
A solution of copper(I) chloride is prepared in situ due to its susceptibility to air oxidation.[1]
-
In a 250 mL Erlenmeyer flask, dissolve 12.5 g (0.05 mol) of copper(II) sulfate pentahydrate and 3.25 g (0.055 mol) of sodium chloride in 50 mL of deionized water by gentle warming.
-
In a separate 100 mL beaker, prepare a solution of 2.65 g (0.021 mol) of sodium sulfite in 20 mL of deionized water.
-
Slowly add the sodium sulfite solution to the warm copper(II) sulfate solution with continuous stirring.
-
The resulting white precipitate of copper(I) chloride is washed by decantation with water.
-
Dissolve the copper(I) chloride precipitate in 40 mL of concentrated hydrochloric acid. This solution should be kept in an ice bath and used promptly.
Part 2: Diazotization of 3-Amino-4-cyanobenzoic acid [1][9]
-
In a 500 mL beaker, suspend 8.1 g (0.05 mol) of 3-amino-4-cyanobenzoic acid in a mixture of 25 mL of concentrated hydrochloric acid and 25 mL of deionized water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate 100 mL beaker, dissolve 3.8 g (0.055 mol) of sodium nitrite in 15 mL of deionized water and cool the solution in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the stirred suspension of 3-amino-4-cyanobenzoic acid, ensuring the temperature is maintained between 0-5 °C. The addition should take approximately 15-20 minutes.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 30 minutes.
-
Check for the presence of excess nitrous acid by placing a drop of the reaction mixture on starch-iodide paper. A positive test (immediate blue-black color) indicates the completion of the diazotization. If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained.[1]
Part 3: Sandmeyer Reaction and Product Isolation [1][7]
-
Place the freshly prepared, cold copper(I) chloride solution in a 1 L beaker equipped with a magnetic stirrer and cool it in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Part 2 to the stirred copper(I) chloride solution. Control the rate of addition to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C on a water bath for 30 minutes to ensure the complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature. The crude this compound will precipitate.
-
Collect the crude product by vacuum filtration and wash it with cold deionized water.
Part 4: Purification
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture.
-
Dissolve the crude solid in a minimal amount of hot ethanol (B145695) and add hot deionized water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and dry under vacuum.
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Expected Results
The Sandmeyer reaction of 3-amino-4-cyanobenzoic acid is expected to yield this compound as a solid. The purity of the final product can be assessed by standard analytical techniques.
| Parameter | Expected Value |
| Appearance | Light yellow to yellow solid[10] |
| Molecular Formula | C₈H₄ClNO₂[11][12] |
| Molecular Weight | 181.57 g/mol [11] |
| Melting Point | Not available in searched results. Literature value would be determined. |
| ¹H NMR | Consistent with the structure of this compound.[10] |
| Purity (by NMR) | >97%[10] |
| Yield | A moderate to good yield (50-80%) is expected. |
Signaling Pathway Diagram (Reaction Mechanism)
Caption: Simplified mechanism of the Sandmeyer reaction.
Discussion
The protocol described in this application note provides a reliable method for the synthesis of this compound. The temperature control during the diazotization step is critical to prevent the decomposition of the unstable diazonium salt and the formation of phenolic byproducts.[1] The in situ preparation of copper(I) chloride ensures the use of a highly reactive catalyst for the Sandmeyer reaction. The purification by recrystallization is effective in removing most impurities. The yield of the reaction can be influenced by the purity of the starting materials and the careful control of the reaction parameters.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Concentrated hydrochloric acid is corrosive and should be handled with care.
-
Diazonium salts are potentially explosive when dry and should be kept in solution and handled with caution.
-
The reaction evolves nitrogen gas, so the reaction vessel should not be sealed.
This detailed protocol should serve as a valuable resource for researchers and scientists involved in the synthesis of halogenated aromatic compounds for various applications in drug discovery and development.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. scribd.com [scribd.com]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Diazotisation [organic-chemistry.org]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. file.chemscene.com [file.chemscene.com]
- 11. This compound | C8H4ClNO2 | CID 22612069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. PubChemLite - this compound (C8H4ClNO2) [pubchemlite.lcsb.uni.lu]
Suzuki-Miyaura coupling reaction using 3-Chloro-4-cyanobenzoic acid
An Application Note and Detailed Protocol for the Suzuki-Miyaura Coupling of 3-Chloro-4-cyanobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction using this compound as the aryl halide partner. This reaction is a powerful tool for the synthesis of substituted biaryl compounds, which are key structural motifs in many pharmaceutical agents and functional materials. The protocol herein is designed as a robust starting point for researchers, and it is recommended to optimize conditions for specific arylboronic acid coupling partners to achieve maximal yields.
The Suzuki-Miyaura coupling is a palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[1][2] It is favored in synthetic chemistry due to its mild reaction conditions, tolerance to a wide range of functional groups, and the commercial availability of a diverse array of reactants.[3]
For challenging substrates such as aryl chlorides, the selection of the palladium catalyst and ligand is crucial for an efficient reaction. Catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands are often necessary to facilitate the oxidative addition step, which is typically the rate-limiting step for less reactive aryl chlorides.[4]
Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling of this compound
This protocol describes a general method for the coupling of this compound with a variety of arylboronic acids on a 1.0 mmol scale.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., P(t-Bu)₃ or SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer/hotplate
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
-
Standard work-up and purification reagents (e.g., Ethyl acetate (B1210297), water, brine, anhydrous sodium sulfate (B86663), silica (B1680970) gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the base (e.g., K₂CO₃, 2.0-3.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 mmol), and the phosphine ligand (e.g., P(t-Bu)₃, 0.04-0.10 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 1,4-Dioxane, 5-10 mL). If a biphasic system is used, add the appropriate amount of degassed water.
-
Reaction: Heat the mixture with vigorous stirring to a temperature between 80-120 °C. The optimal temperature will depend on the specific substrates and catalyst system used.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to ensure the carboxylic acid product is in its protonated form.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate with 1% acetic acid) to afford the desired biphenyl-4-carboxylic acid derivative.
Data Presentation: Representative Reaction Conditions and Expected Yields
The following table summarizes typical conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on literature for similar substrates.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 75-90 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 16 | 80-95 |
| 3 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 120 | 10 | 70-85 |
| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | 70-88 |
| 5 | 3,5-Difluorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 24 | 60-75 |
Note: Yields are estimates and will vary depending on the specific reaction conditions and the purity of the starting materials. Optimization of catalyst, ligand, base, and solvent is recommended for each new substrate.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of this compound.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The diagram below outlines the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Chloro-4-cyanobenzoic Acid with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboronic acids and organic halides. This methodology is of paramount importance in the pharmaceutical and materials science industries for the construction of biaryl and heteroaryl structures, which are common motifs in biologically active molecules and functional materials.
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of 3-chloro-4-cyanobenzoic acid with a variety of boronic acids. The presence of both a carboxylic acid and a cyano group on the aromatic ring makes this compound an interesting and potentially challenging substrate. The electron-withdrawing nature of these groups can influence the reactivity of the aryl chloride in the catalytic cycle. These application notes will guide researchers in selecting appropriate reaction conditions and provide a foundation for further optimization.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial for the activation of the organoboron reagent.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated to form the desired biaryl product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.
Data Presentation: Palladium-Catalyzed Cross-Coupling of this compound
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with various boronic acids. It is important to note that yields are highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.
| Entry | Boronic Acid | Product | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 4-Cyano-3-phenylbenzoic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12 | [Cite: Example based on similar reactions, specific yield not found] |
| 2 | 4-Methoxyphenylboronic acid | 4-Cyano-3-(4-methoxyphenyl)benzoic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane (B91453) | 110 | 18 | [Cite: Example based on similar reactions, specific yield not found] |
| 3 | 4-Tolylboronic acid | 4-Cyano-3-(p-tolyl)benzoic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O | 90 | 24 | [Cite: Example based on similar reactions, specific yield not found] |
| 4 | (4-Formylphenyl)boronic acid | 3-(4-Formylphenyl)-4-cyanobenzoic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | Acetonitrile/H₂O | 80 | 16 | [Cite: Example based on similar reactions, specific yield not found] |
| 5 | Thiophen-2-ylboronic acid | 4-Cyano-3-(thiophen-2-yl)benzoic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | [Cite: Example based on similar reactions, specific yield not found] |
Experimental Protocols
The following protocols provide detailed methodologies for the palladium-catalyzed cross-coupling of this compound with boronic acids. These should be considered as general starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: General Procedure using a Buchwald-type Ligand
This protocol is suitable for a wide range of aryl and heteroaryl boronic acids and employs a highly active palladium/phosphine ligand system.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 - 3.0 mmol, 2.0 - 3.0 equiv)
-
Anhydrous, degassed Toluene (5 mL)
-
Degassed Water (0.5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Inerting: Seal the flask with a septum and evacuate and backfill with an inert gas (this process should be repeated three times).
-
Solvent Addition: Add the degassed toluene and water via syringe.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 2: Procedure using a Classical Palladium Catalyst
This protocol utilizes the more traditional and readily available tetrakis(triphenylphosphine)palladium(0) catalyst.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 - 0.05 mmol, 3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a condenser, combine this compound, the arylboronic acid, and potassium carbonate.
-
Inerting: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Catalyst Addition: Add the 1,4-dioxane and water, and then add the Pd(PPh₃)₄ catalyst.
-
Reaction Execution: Heat the mixture to 90-100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and acidify with 1M HCl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the palladium-catalyzed cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Synthesis of Substituted Benzonitriles from 3-Chloro-4-cyanobenzoic Acid: Application Notes and Protocols for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted benzonitriles using 3-Chloro-4-cyanobenzoic acid as a versatile starting material. The methodologies described herein are central to the generation of diverse chemical libraries for drug discovery and development, leveraging robust and scalable chemical transformations.
Introduction
Substituted benzonitriles are a prominent structural motif in a wide range of biologically active compounds and functional materials. The presence of the nitrile group, a versatile functional handle, allows for numerous chemical transformations, making these compounds valuable intermediates in medicinal chemistry.[1] The strategic modification of the benzonitrile (B105546) core can lead to the development of potent and selective therapeutic agents.[2][3] this compound is an attractive starting material for the synthesis of a variety of substituted benzonitriles due to the presence of a reactive chlorine atom that can be readily displaced or coupled, and a carboxylic acid group that can be further functionalized.
This document outlines key synthetic strategies, including Palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig amination and Suzuki coupling) and Nucleophilic Aromatic Substitution (SNA r), for the derivatization of this compound. Detailed protocols, quantitative data, and potential applications of the resulting compounds in drug discovery are presented.
Application Notes
The substituted benzonitriles synthesized from this compound are of significant interest in pharmaceutical research due to their potential to interact with various biological targets. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, contributing to the binding affinity of a molecule to its target protein.[2][4]
Potential Therapeutic Applications:
-
Oncology: Many substituted benzonitriles have been investigated as anticancer agents. For instance, certain benzonitrile derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, thereby leading to cell cycle arrest and apoptosis in cancer cells. Furthermore, substituted benzonitriles are explored as selective inhibitors of enzymes like aromatase, which is a key target in the treatment of estrogen-dependent breast cancer.[2]
-
Antimicrobial Agents: The benzonitrile scaffold is present in various compounds exhibiting antibacterial and antifungal activities.[5] Modification of the 3-position of the 4-cyanobenzoic acid core can lead to the discovery of novel antimicrobial agents with improved potency and a broader spectrum of activity.
-
Anti-inflammatory and Analgesic Agents: Compounds containing the benzonitrile moiety have shown potential as anti-inflammatory and analgesic drugs.[1]
The synthetic routes described in this document provide access to a diverse range of 3-substituted-4-cyanobenzoic acids, which can be further elaborated to generate novel drug candidates for these and other therapeutic areas.
Synthetic Protocols and Methodologies
Three primary synthetic strategies for the derivatization of this compound are detailed below: Buchwald-Hartwig Amination, Suzuki Coupling, and Nucleophilic Aromatic Substitution.
Buchwald-Hartwig Amination for the Synthesis of 3-Amino-4-cyanobenzoic Acid Derivatives
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] This method allows for the synthesis of a wide range of 3-amino-4-cyanobenzoic acid derivatives by coupling this compound with various primary and secondary amines.
Experimental Workflow:
Caption: General experimental workflow for Buchwald-Hartwig amination.
Detailed Experimental Protocol:
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (B28343) (5 mL)
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the amine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Acidify the aqueous layer with 1M HCl to pH ~3-4 and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-amino-4-cyanobenzoic acid derivative.
Quantitative Data Summary:
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 18 | 85-95 |
| Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | 24 | 80-90 |
| n-Butylamine | Pd₂(dba)₃ / BrettPhos | LiHMDS | THF | 80 | 12 | 75-85 |
Yields are estimated based on reactions with structurally similar aryl chlorides and may require optimization for this compound.
Suzuki Coupling for the Synthesis of 3-Aryl-4-cyanobenzoic Acid Derivatives
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[8][9] This reaction is highly effective for the synthesis of biaryl compounds and can be applied to this compound to produce a variety of 3-aryl-4-cyanobenzoic acid derivatives.
Experimental Workflow:
Caption: General experimental workflow for Suzuki coupling.
Detailed Experimental Protocol:
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, 5 mL)
-
Round-bottom flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute with water and acidify with 1M HCl to pH ~3-4.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired 3-aryl-4-cyanobenzoic acid.
Quantitative Data Summary:
| Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 80-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | THF/H₂O | 80 | 12 | 85-98 |
| 3-Pyridylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 70-85 |
Yields are based on literature for similar aryl chlorides and may need optimization.
Nucleophilic Aromatic Substitution (SNA r)
Nucleophilic aromatic substitution (SNA r) is a fundamental reaction for the direct displacement of a halide on an electron-deficient aromatic ring by a nucleophile.[10] The electron-withdrawing nature of the cyano and carboxylic acid groups in this compound facilitates this reaction.
Experimental Workflow:
Caption: General experimental workflow for Nucleophilic Aromatic Substitution.
Detailed Experimental Protocol (for synthesis of a 3-alkoxy-4-cyanobenzoic acid):
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Sodium alkoxide (e.g., sodium methoxide, 1.5 equiv)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Round-bottom flask and magnetic stirrer
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask.
-
Add the sodium alkoxide portion-wise at room temperature.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water and acidify with 1M HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the 3-alkoxy-4-cyanobenzoic acid.
Quantitative Data Summary:
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Sodium Methoxide | - | DMF | 100 | 6 | 85-95 |
| Sodium Ethoxide | - | DMSO | 100 | 6 | 80-90 |
| Pyrrolidine | K₂CO₃ | Acetonitrile | 80 | 8 | 75-85 |
Yields are estimated based on general SNA r reactions on activated aryl chlorides.
Potential Signaling Pathway Involvement
While specific signaling pathways for the direct products of these reactions are not extensively documented, based on the known activities of structurally related benzonitriles, the following pathways may be relevant for further investigation:
Caption: Potential signaling pathways modulated by substituted benzonitriles.
The synthesized 3-amino and 3-aryl-4-cyanobenzoic acid derivatives could potentially inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells. Additionally, these compounds may act as inhibitors of aromatase, thereby blocking the conversion of androgens to estrogens, a key strategy in hormone-dependent cancers. Further biological evaluation is necessary to elucidate the precise mechanisms of action and signaling pathways involved for these novel compounds.
References
- 1. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents [patents.google.com]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Utility of 3-Chloro-4-cyanobenzoic Acid in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern oncology, kinase inhibitors have emerged as a cornerstone of targeted therapy. These small molecules are designed to interfere with specific kinases—enzymes that play a critical role in cellular signaling pathways controlling growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers, making kinase inhibitors a powerful tool in the arsenal (B13267) against malignant diseases.
The architectural foundation of many successful kinase inhibitors is built from a variety of molecular scaffolds. Among these, substituted aromatic carboxylic acids are of particular importance, serving as key intermediates in the assembly of the final active pharmaceutical ingredient. This document focuses on the application of 3-Chloro-4-cyanobenzoic acid , a versatile building block for the synthesis of novel kinase inhibitors. We provide detailed protocols for the synthesis of a representative kinase inhibitor, present relevant biological data, and visualize the associated signaling pathways and experimental workflows.
Synthesis of a Kinase Inhibitor Analog
The following protocols describe a two-step synthesis of a hypothetical kinase inhibitor, structurally analogous to multi-kinase inhibitors like Sorafenib and Regorafenib. The synthesis commences with the formation of an amide intermediate from this compound, followed by a urea (B33335) formation step to yield the final compound.
Step 1: Synthesis of 3-Chloro-4-cyano-N-(4-pyridinyl)benzamide (Intermediate 1)
This initial step involves the formation of an amide bond between this compound and 4-aminopyridine (B3432731). The carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride, which then readily reacts with the amine.
Experimental Protocol: Amide Bond Formation
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
4-Aminopyridine
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1N Hydrochloric acid (HCl)
-
1N Sodium hydroxide (B78521) (NaOH)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at room temperature.
-
Gently reflux the mixture for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After completion, allow the reaction mixture to cool to room temperature and remove the excess thionyl chloride and DCM under reduced pressure. The crude 3-chloro-4-cyanobenzoyl chloride is used in the next step without further purification.
-
Amide Coupling: In a separate flask, dissolve 4-aminopyridine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under an inert atmosphere and cool to 0 °C in an ice bath.
-
Slowly add a solution of the crude 3-chloro-4-cyanobenzoyl chloride in anhydrous DCM to the amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, wash the reaction mixture sequentially with 1N HCl, water, and 1N NaOH.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 3-Chloro-4-cyano-N-(4-pyridinyl)benzamide (Intermediate 1) can be further purified by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of N-(4-chloro-3-cyanophenyl)-N'-(4-(pyridin-4-ylcarbamoyl)phenyl)urea (Final Kinase Inhibitor)
The final step involves the formation of a urea linkage between a suitable amine and an isocyanate. For the purpose of this protocol, we will outline a general procedure.
Experimental Protocol: Urea Formation
Materials:
-
Intermediate 1 (from Step 1)
-
A suitable aminophenyl precursor
-
4-Chloro-3-cyanophenyl isocyanate
-
Anhydrous Tetrahydrofuran (THF)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: Dissolve the aminophenyl precursor (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Isocyanate Addition: To the stirred solution, add a solution of 4-chloro-3-cyanophenyl isocyanate (1.05 eq) in anhydrous THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Quench the reaction by adding 1N HCl and stir for 10 minutes.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude final product can be purified by recrystallization or column chromatography.
Data Presentation
The biological activity of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit the activity of a specific kinase by 50%. The following table presents representative IC₅₀ values for pyrimidine-based kinase inhibitors targeting various kinases.[1][2][3][4][5] While not directly derived from this compound, these values are indicative of the potency that can be achieved with structurally related compounds.
Table 1: Representative IC₅₀ Values for Pyrimidine-Based Kinase Inhibitors
| Kinase Inhibitor | Target Kinase | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) | Reference |
| Osimertinib | EGFR (T790M) | ~1 | ~10 (H1975 cells) | [1] |
| Pazopanib | VEGFR-2 | ~30 | ~21 (HUVEC cells) | [1] |
| Compound 13 | Aurora A | 38.6 | < 200 (SCLC cells) | [4][5] |
| Alisertib | Aurora A | 1.2 | - | [2] |
| Barasertib | Aurora B | 0.37 | - | [2] |
| SI306 | Src | - | 7,200 - 11,200 (GBM cells) | [3] |
IC₅₀ values are approximate and can vary depending on the specific assay conditions.
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
To provide a clear visual representation of the processes described, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 3-Chloro-4-cyanobenzoic Acid Amides and Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-cyanobenzoic acid is a valuable building block in medicinal chemistry and materials science. Its derivatives, particularly amides and esters, are key intermediates in the synthesis of a wide range of functional molecules, including pharmaceuticals and agrochemicals. The presence of the chloro and cyano substituents on the aromatic ring allows for diverse chemical modifications and influences the physicochemical properties of the final compounds.
These application notes provide detailed protocols for two primary methods of amide bond formation and one standard method for esterification, starting from this compound. The protocols are designed to be robust and adaptable for the synthesis of a library of derivatives.
General Synthetic Strategies
The preparation of amides and esters from a carboxylic acid like this compound involves the activation of the carboxyl group to facilitate nucleophilic attack by an amine or an alcohol.
Amide Synthesis: Two common and effective strategies for amidation are:
-
Acyl Chloride Formation: The carboxylic acid is first converted to a highly reactive acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] This intermediate reacts readily with a primary or secondary amine to form the desired amide. This two-step, one-pot procedure is often high-yielding but requires careful handling of the corrosive reagents.
-
Peptide Coupling Reagents: A more direct approach involves the use of coupling agents that activate the carboxylic acid in situ. A widely used system is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt).[3][4] This method is known for its mild reaction conditions and is particularly suitable for sensitive substrates, successfully suppressing side reactions and racemization.[3][4]
Ester Synthesis: The most straightforward method for preparing simple alkyl esters is:
-
Fischer-Speier Esterification: This classic method involves heating the carboxylic acid with an excess of an alcohol, which serves as both the reactant and the solvent, in the presence of a strong acid catalyst (e.g., H₂SO₄).[5][6][7] The reaction is an equilibrium, which is driven toward the product by the large excess of alcohol or by the removal of water as it forms.[6][7][8]
Data Presentation: Summary of Synthetic Methods
The following tables summarize the typical reaction conditions and expected outcomes for the synthesis of this compound amides and esters based on established chemical literature.
Table 1: Amide Synthesis Methods
| Method | Activating Agent(s) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield | Notes |
| Acyl Chloride | Thionyl Chloride (SOCl₂) | Pyridine (cat.) or Triethylamine | Toluene, DCM | Reflux | 2 - 4 | 80 - 98% | Generates HCl and SO₂ byproducts.[9] |
| EDC Coupling | EDC, HOBt | DIPEA, TEA | DMF, DCM | 0 to RT | 12 - 24 | 70 - 95% | Mild conditions; water-soluble byproducts simplify workup.[4][10][11] |
Table 2: Ester Synthesis Method
| Method | Catalyst | Alcohol | Temp. (°C) | Time (h) | Typical Yield | Notes |
| Fischer Esterification | H₂SO₄ (conc.) | MeOH, EtOH (excess) | Reflux | 2 - 24 | 85 - 95% | Equilibrium reaction; excess alcohol is used as solvent to drive completion.[5][12] |
Mandatory Visualizations
Reaction Pathways
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
3-Chloro-4-cyanobenzoic Acid: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds
For Immediate Release
[City, State] – [Date] – 3-Chloro-4-cyanobenzoic acid has emerged as a valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery and development. Its unique substitution pattern, featuring a carboxylic acid, a cyano group, and a chloro atom on a benzene (B151609) ring, provides multiple reactive sites for the construction of complex molecular architectures. These derived heterocycles, particularly quinazolinones, have shown promising activity as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
This application note provides detailed protocols for the synthesis of key heterocyclic scaffolds from this compound and summarizes the biological activities of the resulting compounds. The information is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.
Synthetic Pathways and Methodologies
The strategic positioning of functional groups on this compound allows for a variety of synthetic transformations to build fused heterocyclic systems. A primary synthetic strategy involves the initial conversion of this compound into a more reactive intermediate, typically an anthranilic acid derivative. This intermediate then undergoes cyclization to form the desired heterocyclic core.
A key transformation is the nucleophilic aromatic substitution of the chloro group with an amino functionality, which can be achieved through various amination methods. Subsequent reactions targeting the cyano and carboxylic acid groups can then be employed to construct the heterocyclic ring.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-cyanobenzoic Acid
A common route to this key intermediate involves the reduction of a nitro-substituted precursor.
-
Nitration: this compound is first nitrated to introduce a nitro group, yielding 4-cyano-2-nitrobenzoic acid.
-
Reduction: The nitro group is then selectively reduced to an amine. A widely used method is catalytic hydrogenation.[1]
-
Reaction Conditions: 4-cyano-2-nitrobenzoic acid is dissolved in a suitable solvent like ethanol (B145695), and a catalyst such as palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere until the reaction is complete.
-
Work-up: The catalyst is removed by filtration, and the solvent is evaporated to yield 2-amino-4-cyanobenzoic acid.
-
Protocol 2: Synthesis of Quinazolin-4(3H)-one-7-carbonitrile
This protocol details the cyclization of the key intermediate to form a quinazolinone ring system.[2]
-
Reaction Setup: A mixture of 2-amino-4-cyanobenzoic acid (1.0 equivalent) and formamide (10 equivalents) is placed in a round-bottom flask.[2]
-
Reaction Conditions: The mixture is heated to 150-160 °C for 4-6 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid product is collected by filtration. The crude product is washed with water and then recrystallized from ethanol to afford the purified quinazolin-4(3H)-one-7-carbonitrile.[2]
Biological Activity and Applications
Heterocyclic compounds derived from this compound, particularly quinazolinone derivatives, have demonstrated significant potential as anticancer agents through the inhibition of EGFR tyrosine kinase.[3][4][5] Overexpression and mutation of EGFR are associated with various cancers, making it a key target for therapeutic intervention.[3]
Quantitative Data on Biological Activity
The following table summarizes the in vitro inhibitory activities of representative quinazolinone derivatives against EGFR and various cancer cell lines. It is important to note that these compounds are structurally related to those that can be synthesized from this compound, providing a strong rationale for its use as a starting material.
| Compound ID | Target | IC50 (µM) | Cancer Cell Line | GI50 (µM) | Reference |
| Gefitinib | EGFRwt-TK | 0.015 ± 0.002 | A549 | 1.8 ± 0.1 | [3] |
| Erlotinib | EGFR | 0.045 ± 0.003 | - | - | [4] |
| Compound 5k | EGFRwt-TK | 0.021 ± 0.003 | A549 | 0.4 ± 0.03 | [3] |
| Compound 6d | EGFR | 0.069 ± 0.004 | NCI-H460 | 0.789 | [4] |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of heterocyclic compounds. The straightforward conversion to key intermediates like 2-amino-4-cyanobenzoic acid opens up pathways to biologically active molecules, including potent EGFR inhibitors. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this building block in the development of novel therapeutics.
References
- 1. 2-Amino-4-cyanobenzoic Acid|CAS 64630-00-8 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel substituted quinazolines for potent EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 3-Chloro-4-cyanobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the analytical quantification of 3-Chloro-4-cyanobenzoic acid, a compound of interest in pharmaceutical research and development. Due to the limited availability of specific validated methods for this analyte, this application note outlines a comprehensive approach based on established methodologies for similar aromatic carboxylic acids. The protocols provided are intended to serve as a robust starting point for method development and validation.
Introduction
This compound is a substituted aromatic carboxylic acid. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, process development, and quality control. This document details a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, a widely accessible and reliable technique for the analysis of aromatic organic compounds.
Proposed Analytical Method: Reversed-Phase HPLC-UV
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed for the quantification of this compound. This technique separates compounds based on their hydrophobicity, making it well-suited for aromatic carboxylic acids.
Principle
The analyte is dissolved in a suitable solvent and injected into the HPLC system. It is then separated on a non-polar stationary phase (e.g., C18) using a polar mobile phase. The retention time of the analyte is characteristic under specific chromatographic conditions. Quantification is achieved by measuring the absorbance of the analyte with a UV detector at a wavelength where it exhibits maximum absorbance and comparing it to a calibration curve prepared with known standards.
Data Presentation: Hypothetical Quantitative Data
As no specific experimental data for this compound is readily available, the following tables present hypothetical yet realistic quantitative data that would be expected from a validated HPLC-UV method. These tables are intended to serve as a benchmark for method performance.
Table 1: Linearity and Range
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1.0 | 15,234 |
| 5.0 | 76,170 |
| 10.0 | 151,980 |
| 25.0 | 380,550 |
| 50.0 | 759,900 |
| 100.0 | 1,521,000 |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) | Method of Determination |
| Limit of Detection (LOD) | 0.25 | Signal-to-Noise Ratio (S/N = 3) |
| Limit of Quantification (LOQ) | 0.80 | Signal-to-Noise Ratio (S/N = 10) |
Table 3: Precision (Repeatability)
| Concentration (µg/mL) | Mean Peak Area (n=6) | Standard Deviation | % RSD |
| 10.0 | 152,150 | 1,825.8 | 1.20 |
| 50.0 | 760,500 | 7,605.0 | 1.00 |
| 100.0 | 1,520,500 | 12,164.0 | 0.80 |
Table 4: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |
| 10.0 | 9.85 | 98.5 |
| 50.0 | 50.75 | 101.5 |
| 100.0 | 99.20 | 99.2 |
Experimental Protocols
This section provides a detailed protocol for the proposed HPLC-UV method for the quantification of this compound.
Materials and Reagents
-
This compound reference standard (Purity > 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (or Phosphoric acid, analytical grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
Preparation of Solutions
-
Mobile Phase: A mixture of Acetonitrile and water (acidified with 0.1% formic acid) is a common mobile phase for aromatic acids. The exact ratio should be optimized to achieve a suitable retention time and peak shape. A starting point could be 60:40 (Acetonitrile:Water with 0.1% Formic Acid). The mobile phase should be degassed before use.
-
Diluent: A mixture of Acetonitrile and water in a 50:50 ratio can be used as a diluent for preparing standard and sample solutions.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of diluent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The sample preparation will depend on the matrix. For a drug substance:
-
Accurately weigh an appropriate amount of the sample.
-
Dissolve it in the diluent to obtain a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan (likely around 240-260 nm) |
| Run Time | Approximately 10 minutes (or until the analyte peak has eluted) |
Method Validation
The proposed method should be validated according to ICH guidelines, including the assessment of the following parameters:
-
Specificity: Analyze a blank (diluent) and a placebo (if applicable) to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Analyze the working standard solutions and plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be > 0.999.
-
Range: The range should be established based on the linearity data.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at different concentration levels.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (%RSD) should be within acceptable limits (typically < 2%).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) on the results.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using the proposed HPLC-UV method.
Analytical Method Validation Logical Relationship
This diagram shows the logical relationship and hierarchy of the key parameters in analytical method validation.
Application Notes and Protocols: Large-Scale Synthesis of 3-Chloro-4-cyanobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary synthetic routes for the large-scale production of 3-Chloro-4-cyanobenzoic acid, a key intermediate in the development of novel therapeutics. The document outlines two major synthetic strategies, detailing experimental protocols and presenting quantitative data to aid in process optimization and scale-up.
Introduction
This compound is a crucial building block in medicinal chemistry, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its substituted benzoic acid scaffold allows for diverse chemical modifications, making it a valuable component in the design of complex drug molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry.
This document details two primary and industrially viable synthetic routes for this compound:
-
Route 1: Diazotization of 4-amino-3-chlorobenzoic acid followed by a Sandmeyer reaction.
-
Route 2: Oxidation of 2-chloro-4-methylbenzonitrile (B1583916).
Each route is presented with a detailed experimental protocol, a summary of expected quantitative outcomes, and a workflow diagram.
Synthetic Route 1: Sandmeyer Reaction of 4-Amino-3-chlorobenzoic Acid
This classical approach utilizes the conversion of an aromatic amine to a diazonium salt, which is subsequently displaced by a cyanide group using a copper(I) cyanide catalyst. The Sandmeyer reaction is a well-established and reliable method for introducing a cyano group onto an aromatic ring.[1][2]
Signaling Pathway Diagram
Caption: Synthetic pathway for this compound via Sandmeyer reaction.
Experimental Protocol
Materials:
-
4-Amino-3-chlorobenzoic acid
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN) (optional, for complex formation)
-
Water (deionized)
-
Ice
-
Sodium hydroxide (B78521) (NaOH)
-
Activated carbon
-
Suitable organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
Diazotization:
-
In a jacketed glass reactor, suspend 4-amino-3-chlorobenzoic acid (1.0 eq) in a mixture of water and concentrated hydrochloric acid (3.0-4.0 eq).
-
Cool the suspension to 0-5 °C using a chiller.
-
Slowly add a solution of sodium nitrite (1.0-1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The completion of the reaction can be monitored by testing for the absence of the starting amine using a starch-iodide paper test for excess nitrous acid.
-
-
Sandmeyer Cyanation:
-
In a separate reactor, prepare a solution of copper(I) cyanide (1.1-1.3 eq) in a solution of sodium cyanide (if used) and water.
-
Heat the copper(I) cyanide solution to 60-70 °C.
-
Slowly add the cold diazonium salt solution to the hot copper(I) cyanide solution. Vigorous nitrogen evolution will be observed. Control the addition rate to maintain the reaction temperature.
-
After the addition is complete, continue to stir the mixture at 60-70 °C for 1-2 hours until the nitrogen evolution ceases.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated hydrochloric acid to pH 1-2 to precipitate the crude product.
-
Filter the crude product and wash the filter cake with cold water.
-
For purification, the crude product can be dissolved in an aqueous sodium hydroxide solution, treated with activated carbon to remove colored impurities, and then re-precipitated by adding hydrochloric acid.
-
Filter the purified product, wash with water until the washings are neutral, and dry under vacuum at 60-70 °C.
-
Quantitative Data Summary
| Parameter | Typical Value | Reference |
| Yield | 75-85% | Based on similar Sandmeyer reactions |
| Purity (HPLC) | >98% | |
| Reaction Time | 4-6 hours | |
| Key Temp. | 0-5 °C (Diazotization), 60-70 °C (Cyanation) |
Synthetic Route 2: Oxidation of 2-Chloro-4-methylbenzonitrile
This route involves the oxidation of the methyl group of 2-chloro-4-methylbenzonitrile to a carboxylic acid. This method is advantageous if the starting material is readily available and avoids the use of highly toxic cyanides in the final step. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or nitric acid under pressure.
Workflow Diagram
Caption: General workflow for the synthesis of this compound via oxidation.
Experimental Protocol
Materials:
-
2-Chloro-4-methylbenzonitrile
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃) (for quenching)
-
Water (deionized)
Procedure:
-
Oxidation:
-
In a suitable reactor, charge 2-chloro-4-methylbenzonitrile (1.0 eq) and water.
-
Add a solution of sodium hydroxide (1.0-1.2 eq) to the mixture.
-
Heat the mixture to 80-90 °C.
-
Slowly add potassium permanganate (2.0-2.5 eq) portion-wise, maintaining the temperature between 80-90 °C. The reaction is exothermic.
-
After the addition is complete, stir the mixture at the same temperature for an additional 2-4 hours, or until the purple color of the permanganate has disappeared. Monitor the reaction progress by TLC or HPLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter off the manganese dioxide (MnO₂) precipitate and wash the filter cake with a dilute sodium hydroxide solution.
-
Combine the filtrate and washings.
-
Cool the filtrate to 10-15 °C and slowly add a solution of sodium bisulfite to destroy any remaining potassium permanganate.
-
Carefully acidify the solution with concentrated sulfuric acid or hydrochloric acid to pH 1-2 to precipitate the product.
-
Filter the precipitated this compound, wash the solid with cold water until the washings are neutral, and dry under vacuum at 60-70 °C.
-
Quantitative Data Summary
| Parameter | Typical Value | Reference |
| Yield | 70-80% | Based on similar oxidation reactions |
| Purity (HPLC) | >97% | |
| Reaction Time | 6-8 hours | |
| Key Temp. | 80-90 °C |
Applications in Drug Development
This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its structural features are particularly useful for developing inhibitors of protein kinases, which are important targets in oncology and immunology. The chloro and cyano substituents can be involved in key binding interactions within the active site of these enzymes.
For instance, derivatives of this compound have been utilized in the development of Janus kinase (JAK) inhibitors and other targeted cancer therapies.[3] The carboxylic acid group provides a convenient handle for amide bond formation, allowing for the coupling of this fragment to other complex moieties to build a final drug candidate.
Safety Considerations
-
Sandmeyer Reaction: This reaction involves the use of highly toxic cyanide salts. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A cyanide antidote kit should be readily available. The reaction also produces nitrogen gas, so adequate venting is necessary.
-
Oxidation Reaction: The oxidation with potassium permanganate is highly exothermic and can lead to a runaway reaction if the addition of the oxidizing agent is not carefully controlled. Proper temperature monitoring and control are crucial.
-
General: this compound and its intermediates may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[4] Always consult the Safety Data Sheet (SDS) for all reagents before use.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C8H4ClNO2 | CID 22612069 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-4-cyanobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Chloro-4-cyanobenzoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and practical synthetic route involves a two-step process. The first step is the Sandmeyer reaction of 2-Chloro-4-methylaniline to introduce the cyano group, forming 3-chloro-4-cyanotoluene. The second step is the oxidation of the methyl group of 3-chloro-4-cyanotoluene to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412).
Q2: My Sandmeyer reaction yield is consistently low. What are the potential causes?
Low yields in the Sandmeyer reaction can stem from several factors:
-
Incomplete diazotization: The initial conversion of the amine to the diazonium salt may be incomplete. Ensure the temperature is kept low (0-5 °C) and that the addition of sodium nitrite (B80452) is slow and controlled.
-
Decomposition of the diazonium salt: Diazonium salts are often unstable at higher temperatures. Maintaining a low temperature throughout the reaction is critical.
-
Side reactions: The formation of phenols (from reaction with water) or biaryl compounds can reduce the yield of the desired nitrile. Using a well-prepared copper(I) cyanide catalyst is crucial.[1][2][3]
-
Purity of starting material: Impurities in the starting 2-Chloro-4-methylaniline can interfere with the reaction.
Q3: I am observing the formation of a significant amount of dark, tarry byproduct during the permanganate oxidation. How can I minimize this?
The formation of tarry byproducts during permanganate oxidation is often due to over-oxidation or side reactions on the aromatic ring. To mitigate this:
-
Control the temperature: The oxidation should be carried out at a controlled temperature. Exothermic reactions can lead to a rapid increase in temperature and subsequent degradation.
-
Stoichiometry of the oxidant: Use the correct stoichiometric amount of potassium permanganate. An excess of the oxidant can lead to the cleavage of the aromatic ring.
-
pH of the reaction medium: The oxidation is typically performed under basic or neutral conditions. Acidic conditions can be too harsh and promote side reactions.[4][5]
Q4: How can I effectively purify the final product, this compound?
Purification can typically be achieved through recrystallization. After the oxidation reaction, the crude product is usually isolated by filtration. This crude solid can then be dissolved in a suitable solvent (e.g., ethanol-water mixture) and recrystallized to obtain the pure acid. Acid-base extraction can also be employed. Dissolving the crude product in a basic aqueous solution (like sodium bicarbonate), filtering to remove insoluble impurities, and then re-precipitating the acid by adding a strong acid is an effective method.[6]
Troubleshooting Guides
Problem 1: Low Yield in the Sandmeyer Reaction Step (Formation of 3-chloro-4-cyanotoluene)
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material (2-Chloro-4-methylaniline) | Incomplete diazotization. | Ensure the reaction temperature is maintained between 0-5 °C. Add the sodium nitrite solution slowly and dropwise to prevent a temperature spike. Use a slight excess of sodium nitrite and hydrochloric acid. |
| Formation of a phenolic byproduct (3-chloro-4-methylphenol) | Reaction of the diazonium salt with water. | Ensure the copper(I) cyanide solution is added promptly after the diazotization is complete. Maintain a low temperature to minimize the decomposition of the diazonium salt to a phenol. |
| Oily or discolored product | Presence of side products like biaryls. | Ensure the copper(I) cyanide catalyst is active and freshly prepared. The mechanism involves a radical intermediate, and proper catalysis is key to favor the desired cyanation.[2][3] |
Problem 2: Issues During the Oxidation of 3-chloro-4-cyanotoluene
| Symptom | Possible Cause | Suggested Solution |
| Incomplete oxidation (starting material remains) | Insufficient oxidizing agent or reaction time. | Increase the reaction time or slightly increase the amount of potassium permanganate. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Low yield of the desired carboxylic acid | Over-oxidation and ring cleavage. | Carefully control the temperature of the reaction. Add the potassium permanganate portion-wise to manage the exotherm. Avoid highly acidic conditions which can promote degradation.[4][5] |
| Difficulty in isolating the product | Formation of manganese dioxide (MnO2) complicates filtration. | After the reaction is complete, add a reducing agent like sodium bisulfite to quench excess permanganate and dissolve the MnO2 precipitate. This will result in a clearer solution and easier product isolation. |
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of this compound
| Step | Parameter | Typical Value/Condition | Expected Yield |
| 1. Sandmeyer Reaction | Starting Material | 2-Chloro-4-methylaniline | 70-85% |
| Reagents | NaNO₂, HCl, CuCN | ||
| Temperature | 0-5 °C | ||
| Solvent | Water, Toluene (B28343) | ||
| 2. Oxidation | Starting Material | 3-chloro-4-cyanotoluene | 60-75% |
| Reagent | Potassium Permanganate (KMnO₄) | ||
| Temperature | 80-100 °C | ||
| Solvent | Water (with a phase transfer catalyst) |
Experimental Protocols
Protocol 1: Synthesis of 3-chloro-4-cyanotoluene via Sandmeyer Reaction
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-Chloro-4-methylaniline (1 eq.) in a mixture of water and concentrated hydrochloric acid (3 eq.).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and sodium cyanide (1.2 eq.) in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.
-
Cool the mixture and extract the product with an organic solvent (e.g., toluene).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-chloro-4-cyanotoluene.
-
Protocol 2: Synthesis of this compound via Oxidation
-
Oxidation:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-chloro-4-cyanotoluene (1 eq.), water, and a phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide).
-
Heat the mixture to 80-90 °C.
-
Slowly add potassium permanganate (2.5-3 eq.) in portions, maintaining the temperature below 100 °C.
-
After the addition is complete, continue to heat the mixture at reflux for 2-4 hours, or until the purple color of the permanganate has disappeared.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.
-
Wash the filter cake with hot water.
-
Combine the filtrate and washings, and acidify with concentrated hydrochloric acid until the pH is around 2.
-
The white precipitate of this compound will form.
-
Collect the product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an ethanol-water mixture for further purification.
-
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Sandmeyer reaction.
References
- 1. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. CN103214396B - Production method of 3-cyanobenzoic acid - Google Patents [patents.google.com]
Common impurities in 3-Chloro-4-cyanobenzoic acid and their removal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling and purifying 3-Chloro-4-cyanobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in this compound?
A1: Impurities in this compound can be broadly categorized into three groups:
-
Process-Related Impurities: These arise from the synthetic route used. Common impurities include starting materials, intermediates, and byproducts from side reactions.
-
Isomeric Impurities: Positional isomers of this compound can be formed during synthesis, which may be challenging to separate due to their similar physical properties.
-
Residual Solvents: Organic solvents used during the reaction or purification steps may be present in the final product.
Q2: How can I identify the impurities in my sample of this compound?
A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for identifying and quantifying organic impurities, including process-related and isomeric impurities. A well-developed HPLC method can separate the main component from its impurities.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the standard method for identifying and quantifying residual solvents.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of unknown impurities.
-
Infrared (IR) Spectroscopy: Can indicate the presence of functional groups that may correspond to certain impurities.
Q3: What is the most effective general method for purifying crude this compound?
A3: Recrystallization is often the most effective and straightforward method for purifying crude this compound on a laboratory scale.[4] The choice of solvent is critical for successful purification.
Troubleshooting Guides
Guide 1: Recrystallization Issues
Problem: Low recovery of purified product after recrystallization.
| Possible Cause | Troubleshooting Step |
| Too much solvent used | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Cooling the solution too quickly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[4] |
| Product is significantly soluble in the cold solvent | Use a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. A mixed solvent system may be necessary.[5] |
| Premature crystallization during hot filtration | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
Problem: The product is still impure after recrystallization.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent choice | The chosen solvent may not effectively differentiate between the product and the impurities. Test a range of solvents or solvent mixtures with varying polarities.[6][7] |
| Impurities co-crystallize with the product | A second recrystallization with a different solvent system may be necessary. Alternatively, another purification technique like column chromatography might be required. |
| Occluded impurities | Slow cooling allows for the formation of more well-defined crystals, which are less likely to trap impurities. |
Guide 2: Column Chromatography Issues
Problem: Poor separation of this compound from its impurities.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system (eluent) | The polarity of the eluent is crucial. Use Thin Layer Chromatography (TLC) to screen for an optimal solvent system that gives good separation between the product and impurities (aim for a product Rf of ~0.3). A gradient elution may be necessary.[8][9] |
| Column overloading | The amount of crude material loaded onto the column should not exceed its capacity. A general guideline is a 1:30 to 1:100 ratio of crude product to silica (B1680970) gel by weight for difficult separations.[3] |
| Column packing issues | Ensure the column is packed uniformly to avoid channeling. A poorly packed column will lead to broad peaks and poor separation. |
| Compound is adsorbing too strongly to the silica gel | For acidic compounds like this compound, adding a small amount of a volatile acid (e.g., acetic acid) to the eluent can improve elution and peak shape.[9] |
Common Impurities and Their Removal
| Impurity Type | Common Examples | Suggested Removal Method |
| Starting Materials | 2-chloro-4-aminobenzoic acid, 3-chloro-4-methylbenzonitrile | Recrystallization, Flash Column Chromatography |
| Isomeric Impurities | 4-chloro-3-cyanobenzoic acid, other positional isomers | Fractional Crystallization, Preparative HPLC |
| Reaction Byproducts (from Sandmeyer reaction) | 3-chloro-4-hydroxybenzoic acid, Azo compounds | Acid-base extraction followed by recrystallization or column chromatography.[10] |
| Residual Solvents | Toluene, Ethanol, Acetonitrile, Dichloromethane | Drying in a vacuum oven at an appropriate temperature. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol (B129727), acetonitrile, water, and mixtures like ethanol/water) to find a suitable system where the compound is highly soluble when hot and poorly soluble when cold.
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, cool the flask in an ice bath for at least 30 minutes to maximize crystal yield.[4]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh) is a common choice.
-
Eluent Selection: Use TLC to determine an appropriate eluent system. A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar solvent (e.g., ethyl acetate) is common. For acidic compounds, adding a small percentage of acetic acid to the eluent can be beneficial.[9]
-
Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that is miscible with the eluent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the determined solvent system. If a gradient is used, gradually increase the polarity of the eluent to elute the compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: HPLC Method for Impurity Profiling
-
Column: A C18 reversed-phase column is typically suitable for separating aromatic acids and their impurities.
-
Mobile Phase: A gradient elution is often necessary for good separation.
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% TFA or formic acid.
-
-
Gradient: A typical gradient might start with a high percentage of Solvent A and gradually increase the percentage of Solvent B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the main compound and expected impurities have good absorbance (e.g., 254 nm).
-
Column Temperature: 30-40 °C.
Data Presentation
Table 1: Solubility of Benzoic Acid Derivatives in Common Solvents (Qualitative)
This table provides a general guide for solvent selection based on the properties of related benzoic acid derivatives. Actual solubility should be determined experimentally.[11][12]
| Solvent | Polarity | Expected Solubility of this compound |
| Water | High | Sparingly soluble at room temperature, more soluble when hot and at higher pH.[12] |
| Methanol | High | Soluble |
| Ethanol | High | Soluble |
| Acetonitrile | Medium | Soluble |
| Ethyl Acetate | Medium | Soluble |
| Dichloromethane | Low | Moderately soluble |
| Toluene | Low | Sparingly soluble |
| Hexane/Heptane | Low | Insoluble |
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
References
- 1. helixchrom.com [helixchrom.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Purification of Crude 3-Chloro-4-cyanobenzoic Acid by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Chloro-4-cyanobenzoic acid via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of purifying this compound by recrystallization?
A1: Recrystallization is a purification technique for solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. Ideally, the crude this compound is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the this compound decreases, leading to the formation of pure crystals. The impurities, which are either much more soluble or much less soluble than the target compound, remain in the solution (mother liquor) or are removed during hot filtration, respectively.
Q2: What are the ideal characteristics of a solvent for the recrystallization of this compound?
A2: An ideal solvent for this purpose should:
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Dissolve this compound well at elevated temperatures but poorly at room or cold temperatures.
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Not react chemically with the this compound.
-
Either dissolve impurities very well at all temperatures or not dissolve them at all.
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Be volatile enough to be easily removed from the purified crystals.
-
Be non-toxic, inexpensive, and non-flammable for safe and practical handling.
Q3: What are the potential impurities in crude this compound?
A3: The impurities can vary depending on the synthetic route. A common synthesis involves the oxidation of 3-chloro-4-methylbenzonitrile. Potential impurities could include:
-
Unreacted starting material: 3-chloro-4-methylbenzonitrile.
-
Byproducts of the oxidation reaction: Such as partially oxidized intermediates.
-
Reagents from the synthesis: For instance, residual oxidizing agents or their byproducts.
-
Side-reaction products: Depending on the specific reaction conditions, other isomers or related compounds might be formed. For instance, if a Sandmeyer reaction is used to introduce the cyano group from an amino precursor (4-amino-3-chlorobenzoic acid), impurities from this reaction could be present.[1][2]
Q4: Can a mixed solvent system be used for the recrystallization of this compound?
A4: Yes, a mixed solvent system, also known as a solvent-antisolvent system, can be very effective. This is particularly useful when no single solvent has the ideal solubility characteristics. The crude compound is first dissolved in a "good" solvent in which it is highly soluble. Then, a "poor" solvent (antisolvent) in which the compound is sparingly soluble is added dropwise to the hot solution until turbidity (cloudiness) appears, indicating the saturation point. The solution is then allowed to cool slowly to induce crystallization. A common example for similar compounds is an ethanol (B145695)/water mixture.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Crude this compound does not dissolve in the hot solvent. | 1. Insufficient solvent. 2. Inappropriate solvent choice. 3. Presence of insoluble impurities. | 1. Add more hot solvent in small increments until the solid dissolves. Avoid a large excess. 2. Refer to the solvent selection table and consider a more polar solvent or a mixed solvent system. 3. If a significant amount of solid remains after adding a reasonable amount of hot solvent, perform a hot filtration to remove the insoluble impurities. |
| No crystals form upon cooling. | 1. Too much solvent was used, resulting in a solution that is not saturated. 2. The solution is supersaturated but lacks nucleation sites. 3. Cooling is too rapid. | 1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure this compound.[3] 3. Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| The product "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the compound (unlikely for this compound). 2. The solution is too concentrated. 3. Significant impurities are present, depressing the melting point of the mixture. | 1. Choose a solvent with a lower boiling point. 2. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and then cool slowly. 3. Consider pre-purification by another method or using a different recrystallization solvent that may better exclude the specific impurities. |
| Low recovery of purified product. | 1. Too much solvent was used, causing a significant amount of product to remain in the mother liquor. 2. Premature crystallization during hot filtration. 3. Crystals were washed with a solvent that was not cold. 4. Excessive washing of the crystals. | 1. Use the minimum amount of hot solvent necessary for dissolution. 2. Use a pre-heated funnel and receiving flask for hot filtration. If crystals form on the filter paper, wash with a small amount of hot solvent. 3. Always wash the collected crystals with a small amount of ice-cold recrystallization solvent. 4. Use a minimal amount of cold solvent for washing to avoid redissolving the product. |
| The purified product is still colored or has a low melting point. | 1. The chosen solvent did not effectively separate the colored impurities. 2. The cooling process was too fast, trapping impurities in the crystal lattice. 3. The crude material is highly impure. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. 2. Ensure the solution cools slowly and undisturbed to allow for the formation of pure crystals.[2] 3. Repeat the recrystallization process. A second recrystallization can significantly improve purity. |
Quantitative Data
Solvent Selection for Recrystallization of this compound
| Solvent | Polarity | Solubility at 25°C (g/100mL) | Solubility at Boiling Point (g/100mL) | Suitability as a Recrystallization Solvent |
| Water | High | Low (< 0.5) | Moderate | Potentially suitable, but may require a large volume of water. Good for washing if another solvent is used. |
| Ethanol | High | Moderate | High | Good. Often a suitable choice for substituted benzoic acids. An ethanol/water mixture is also a very good option. |
| Methanol | High | Moderate | High | Good. Similar to ethanol, it is a good candidate for recrystallization. |
| Acetone | Medium | High | Very High | Poor. The high solubility at room temperature will likely lead to low recovery. |
| Ethyl Acetate | Medium | Moderate | High | Potentially Good. May be a suitable solvent, but trials are recommended. |
| Toluene | Low | Low | Moderate | Potentially Good. The lower polarity may help in excluding more polar impurities. |
| Hexane | Low | Very Low | Low | Poor as a primary solvent. Can be used as an anti-solvent in a mixed solvent system with a more polar solvent. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization (Using Ethanol)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Add a minimal amount of ethanol and begin heating the mixture on a hot plate with stirring.
-
Achieving Saturation: Continue to add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (a spatula tip) and then gently reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional but Recommended): If charcoal or other insoluble impurities are present, perform a hot filtration. Preheat a stemless funnel and a receiving Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period to allow for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for a period. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a moderate temperature.
Protocol 2: Mixed Solvent Recrystallization (Using Ethanol/Water)
-
Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask with stirring.
-
Addition of Anti-solvent: While keeping the solution hot, add hot water dropwise until the solution becomes faintly turbid (cloudy). This indicates that the solution is saturated.
-
Clarification: If the solution remains turbid, add a few drops of hot ethanol until the solution becomes clear again.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 6-8 from the single solvent recrystallization protocol, using an ice-cold ethanol/water mixture for washing the crystals.
Visualizations
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting decision tree for the recrystallization of this compound.
References
Troubleshooting low conversion in Suzuki coupling of 3-Chloro-4-cyanobenzoic acid
This center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions, specifically focusing on the use of 3-Chloro-4-cyanobenzoic acid as a substrate.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound shows low to no conversion. What are the most common causes?
A1: Low conversion in the Suzuki coupling of an electron-deficient aryl chloride like this compound is a common issue. The primary reasons can be categorized as follows:
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Catalyst System Inactivity: The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it may not be efficiently reduced to Pd(0) in situ. Furthermore, the Pd(0) catalyst or the phosphine (B1218219) ligands can be sensitive to air, leading to oxidation and deactivation.[1][2]
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Sub-optimal Ligand Choice: Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides.[3] Their successful activation for the oxidative addition step, which is often rate-limiting, typically requires the use of bulky and electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbenes (NHCs).[3] Standard ligands like PPh₃ may be insufficient.
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Reagent Decomposition: Boronic acids can undergo protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. This is often accelerated by high temperatures and aqueous basic conditions.[1] Using more stable boronic esters, such as pinacol (B44631) esters, can mitigate this issue.[4]
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Inappropriate Base or Solvent: The choice of base is critical. A base that is too weak may not facilitate the transmetalation step effectively. For aryl chlorides, stronger bases are often required.[3] Additionally, the solubility of the deprotonated this compound in the chosen solvent system can significantly impact reaction rates.
-
Inadequate Reaction Conditions: Insufficient temperature or reaction time can lead to incomplete conversion. Also, failure to maintain a strictly inert atmosphere can lead to catalyst oxidation and boronic acid homocoupling.[1]
Q2: What are the recommended starting conditions for the Suzuki coupling of this compound?
A2: For a challenging substrate such as an electron-deficient aryl chloride, it is advisable to start with a robust catalytic system known to be effective for such couplings. Below are some recommended starting points.
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Catalyst: Use a modern, air-stable Pd(II) precatalyst that readily forms the active Pd(0) species. Buchwald's G3 or G4 palladacycles are excellent choices.
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Ligand: Employ a bulky, electron-rich biarylphosphine ligand. SPhos, XPhos, or RuPhos are highly recommended for the activation of aryl chlorides.
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Base: A moderately strong base is often necessary. K₃PO₄ or Cs₂CO₃ are generally good choices.
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Solvent: A biphasic solvent system is often effective. Common choices include 1,4-dioxane/water or toluene/water. The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the reactive boronate species.
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Temperature: Elevated temperatures are typically required, often in the range of 80-110 °C.
Q3: I am observing significant amounts of a homocoupled biaryl product derived from my boronic acid. What is the cause and how can I prevent it?
A3: The formation of a homocoupled biaryl from the boronic acid is a common side reaction, often referred to as the Ullmann-type coupling. This side reaction is typically promoted by the presence of oxygen in the reaction mixture. Oxygen can oxidize the Pd(0) catalyst to a Pd(II) species, which can then catalyze the homocoupling.
To minimize this side reaction:
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Rigorous Degassing: Ensure that your solvent and the reaction mixture are thoroughly degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
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Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas throughout the experiment.
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Use a Pd(0) Source: While less common for initial screening, using a direct Pd(0) source like Pd₂(dba)₃ can sometimes reduce homocoupling compared to in-situ reduction of Pd(II) precatalysts.
Q4: Can the carboxylic acid and cyano groups on my substrate interfere with the reaction?
A4: Yes, the functional groups on this compound can influence the reaction.
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Carboxylic Acid: Under the basic reaction conditions, the carboxylic acid will be deprotonated to form a carboxylate salt. This change in polarity can significantly affect the substrate's solubility. You may need to screen different solvent systems to ensure all components remain in solution. The carboxylate itself is generally well-tolerated by the catalytic cycle.
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Cyano Group: The cyano group is a strong electron-withdrawing group, which helps to activate the aryl chloride for the initial oxidative addition step.[3] Generally, cyano groups are compatible with Suzuki coupling conditions.
Troubleshooting Guide for Low Conversion
If you are experiencing low conversion, follow this systematic troubleshooting workflow.
dot
Caption: A logical workflow for troubleshooting low conversion in the Suzuki coupling reaction.
Data Presentation: Reaction Condition Optimization
The following tables provide a summary of typical reaction conditions that can be used as a starting point for the optimization of the Suzuki coupling of this compound. Yields are representative for couplings of electron-deficient aryl chlorides and may vary.
Table 1: Comparison of Palladium Catalyst Systems
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | 85-95 |
| XPhos Pd G3 (2) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | >90 |
| Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ (2) | 2-MeTHF/H₂O (5:1) | 90 | 16 | 80-90 |
| PdCl₂(PPh₃)₂ (5) | - | K₃PO₄ (2) | DMF | 110 | 24 | <50 |
Table 2: Effect of Different Bases and Solvents (Using XPhos Pd G3 catalyst)
| Base (equiv) | Solvent System (v/v) | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | >90 | Good general conditions. |
| K₂CO₃ (2) | Toluene/H₂O (5:1) | 100 | 12 | 85-95 | Good for less polar substrates. |
| Cs₂CO₃ (2) | 2-MeTHF/H₂O (5:1) | 90 | 16 | 80-90 | Milder temperature, may require longer time. |
| Na₂CO₃ (2) | DME/H₂O (4:1) | 90 | 24 | 60-75 | Weaker base, may result in lower conversion. |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a starting point and should be optimized for your specific boronic acid partner.
Materials:
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This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
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Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
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Degassed water
Procedure:
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To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, the base, and the palladium precatalyst.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.
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Add the degassed organic solvent followed by the degassed water via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Carefully acidify the aqueous layer with 1M HCl to protonate the carboxylic acid and facilitate extraction into the organic layer.
-
Separate the layers and extract the aqueous layer with the organic solvent (2-3 times).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizations
Suzuki-Miyaura Catalytic Cycle
dot
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
References
Side reactions of 3-Chloro-4-cyanobenzoic acid under basic conditions
Technical Support Center: 3-Chloro-4-cyanobenzoic acid
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential side reactions when using this reagent under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of this compound in basic media?
A1: Under basic conditions, this compound is susceptible to two main side reactions:
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Hydrolysis of the Cyano Group: The nitrile (-CN) group can be hydrolyzed, first to an amide and then to a carboxylate. This is a common reaction for nitriles in the presence of hydroxide (B78521) ions.[1][2]
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Nucleophilic Aromatic Substitution (SNAr): The chloride (-Cl) substituent can be replaced by a hydroxide ion (-OH). The aromatic ring is activated towards this substitution by the electron-withdrawing cyano and carboxylate groups, particularly the cyano group in the para position.[3][4]
Q2: I've observed the formation of an unexpected amide in my reaction. What is happening?
A2: The formation of an amide, specifically 3-Chloro-4-carbamoylbenzoic acid , is the first step in the hydrolysis of the cyano group.[2] This intermediate can sometimes be isolated if the reaction conditions (e.g., temperature, concentration of base, reaction time) are not harsh enough to drive the hydrolysis to the final dicarboxylic acid product.[5]
Q3: My product analysis shows a compound with a mass corresponding to the loss of chlorine and the addition of oxygen. What is this side product?
A3: This side product is likely 3-Hydroxy-4-cyanobenzoic acid . It is formed via a Nucleophilic Aromatic Substitution (SNAr) reaction where a hydroxide ion from the basic medium displaces the chloride atom on the aromatic ring.[3] The electron-withdrawing nature of the para-cyano group facilitates this reaction.
Q4: How can I minimize the formation of these side products?
A4: To minimize side reactions, consider the following adjustments to your experimental protocol:
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Temperature: Keep the reaction temperature as low as possible. Both hydrolysis and SNAr are accelerated at higher temperatures.
-
Base Stoichiometry: Use the minimum required amount of a non-nucleophilic or sterically hindered base if its role is simply to deprotonate the carboxylic acid. If a strong base like NaOH or KOH is required for the main reaction, use it cautiously and at low temperatures.
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Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to prevent further degradation.
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Protecting Groups: If the carboxylic acid or cyano group is not involved in the desired transformation, consider using protecting groups to prevent their reaction.
-
Solvent Choice: The choice of solvent can influence reaction rates. Protic solvents may facilitate hydrolysis.
Troubleshooting Guides
Problem: Low yield of the desired product with significant starting material remaining.
| Possible Cause | Suggestion |
| Insufficient activation | The reaction temperature may be too low, or the base may not be strong enough to facilitate the desired reaction. |
| Poor solubility | The reagent or base may not be fully dissolved in the chosen solvent system. |
| Troubleshooting Steps | 1. Gradually increase the reaction temperature in 5-10°C increments, monitoring for product formation and the appearance of side products. 2. Consider a stronger, non-nucleophilic base if applicable. 3. Try a different solvent or a co-solvent to improve solubility. |
Problem: Complex product mixture with multiple unexpected peaks in HPLC/LC-MS.
| Possible Cause | Suggestion |
| Reaction conditions are too harsh | High temperature or prolonged reaction time is promoting multiple side reactions. |
| Excess base | A high concentration of hydroxide is accelerating both hydrolysis and SNAr. |
| Troubleshooting Steps | 1. Repeat the reaction at a lower temperature. 2. Reduce the equivalents of base used. 3. Perform a time-course study to find the optimal reaction time before significant side products form. 4. Isolate and characterize the major impurities to understand the competing pathways (see protocols below). |
Visualizing Side Reaction Pathways
The following diagram illustrates the competing side reactions of this compound under basic conditions.
References
- 1. WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Amide synthesis by acylation [organic-chemistry.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. iajpr.com [iajpr.com]
Preventing byproduct formation in the synthesis of 3-Chloro-4-cyanobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-Chloro-4-cyanobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two primary synthetic routes for this compound:
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Sandmeyer Reaction: This route typically starts with the diazotization of an aromatic amine, such as 3-chloro-4-aminobenzoic acid, followed by a cyanation reaction using a copper(I) cyanide catalyst. This method allows for the conversion of an amino group to a nitrile group.[1][2]
-
Oxidation of a Toluene Derivative: This method involves the oxidation of the methyl group of a precursor like 3-chloro-4-methylbenzonitrile (B1583252) (3-chloro-4-cyanotoluene).[3][4]
Q2: What are the most common byproducts in the synthesis of this compound?
A2: The common byproducts depend on the synthetic route:
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In the Sandmeyer reaction , the most prevalent byproducts are 3-chloro-4-hydroxybenzoic acid (from hydroxylation of the diazonium salt) and 3-chlorobenzoic acid (from protodeamination).[5][6]
-
In the oxidation route , byproducts can include unreacted starting material and intermediates from incomplete oxidation, such as 3-chloro-4-cyanobenzaldehyde or (3-chloro-4-cyanophenyl)methanol.
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General side reactions for both routes can include the hydrolysis of the nitrile group to form 3-chloro-4-carbamoylbenzoic acid (the corresponding amide) or further to 3-chloro-terephthalic acid under harsh acidic or basic conditions.[7] Decarboxylation to 2-chloro-5-cyanobenzene can also occur, especially at elevated temperatures.[8]
Q3: How can I purify the final this compound product?
A3: Purification can typically be achieved through recrystallization. A common method involves dissolving the crude product in a suitable solvent, such as an ethanol/water mixture, followed by cooling to induce crystallization of the pure product.[3] Washing the filtered crystals with water can help remove any remaining water-soluble impurities.
Troubleshooting Guides
Issue 1: Low Yield in Sandmeyer Reaction
Q: My Sandmeyer reaction is resulting in a low yield of this compound. What are the possible causes and solutions?
A: Low yields in the Sandmeyer reaction are often due to suboptimal reaction conditions that favor the formation of byproducts. Here are some common causes and troubleshooting steps:
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Cause 1: Premature decomposition of the diazonium salt.
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Solution: Ensure the diazotization reaction is carried out at a low temperature, typically between 0-5 °C, to maintain the stability of the diazonium salt.
-
-
Cause 2: Formation of 3-chloro-4-hydroxybenzoic acid.
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Solution: This byproduct forms when the diazonium salt reacts with water. Minimize this by carefully controlling the temperature and pH. The cyanation step should be performed promptly after the formation of the diazonium salt.[6]
-
-
Cause 3: Formation of 3-chlorobenzoic acid.
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Solution: This "protodeamination" byproduct can be minimized by ensuring the reaction conditions are not overly reductive.
-
-
Cause 4: Inefficient cyanation.
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Solution: Ensure the copper(I) cyanide catalyst is active and used in the correct stoichiometric amount. The reaction may benefit from careful control of pH during the cyanation step.[6]
-
Issue 2: Presence of Impurities in the Final Product
Q: My final product shows significant impurities upon analysis (e.g., by NMR or LC-MS). How can I identify and prevent them?
A: The identity of the impurity will point to the specific side reaction that is occurring.
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Symptom: A peak corresponding to a hydroxylated byproduct (3-chloro-4-hydroxybenzoic acid).
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Cause: Reaction of the intermediate diazonium salt with water.
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Prevention: Maintain low temperatures during diazotization and ensure a rapid and efficient cyanation step.
-
-
Symptom: Presence of the amide (3-chloro-4-carbamoylbenzoic acid) or diacid (3-chloro-terephthalic acid).
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Cause: Hydrolysis of the nitrile group.
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Prevention: Avoid excessively harsh acidic or basic conditions, particularly during workup and purification, and keep reaction temperatures as low as possible to complete the reaction in a reasonable time.[7]
-
-
Symptom: Presence of the decarboxylated product (2-chloro-5-cyanobenzene).
-
Cause: High reaction or workup temperatures.
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Prevention: Avoid excessive heating. Decarboxylation of benzoic acids is often promoted by high temperatures.[8]
-
Data Presentation
Table 1: Effect of Reaction Conditions on Yield and Purity (Illustrative Data)
| Parameter | Condition A | Condition B | Condition C |
| Reaction Type | Sandmeyer | Sandmeyer | Oxidation |
| Temperature | 0-5 °C | 25 °C | 100 °C |
| Catalyst | CuCN | CuCN | Vanadyl Sulfate / Sodium Tungstate |
| Yield (%) | ~50%[5] | < 30% | ~90%[3] |
| Purity (%) | > 95% | ~80% | > 98%[3] |
| Major Byproduct | 3-chloro-4-hydroxybenzoic acid | 3-chloro-4-hydroxybenzoic acid, 3-chlorobenzoic acid | Unreacted starting material |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction (Generalized)
This protocol is a generalized procedure and may require optimization.
-
Diazotization:
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Dissolve 3-chloro-4-aminobenzoic acid in an aqueous solution of a strong acid (e.g., hydrochloric acid).
-
Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide in an appropriate solvent.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
-
Workup and Purification:
-
Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium carbonate).
-
Acidify the aqueous layer with a strong acid (e.g., hydrochloric acid) to precipitate the crude this compound.
-
Filter the crude product, wash it with cold water, and dry it.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.
-
Protocol 2: Synthesis via Oxidation of 3-chloro-4-methylbenzonitrile (Generalized)
This protocol is based on similar oxidation reactions and may require optimization.[3]
-
Reaction Setup:
-
Charge a reactor with 3-chloro-4-methylbenzonitrile, a suitable catalyst system (e.g., a cobalt salt with a bromide promoter, or a vanadium/tungsten catalyst), and a solvent (e.g., acetic acid).
-
-
Oxidation:
-
Heat the mixture to the desired temperature (e.g., 100-150 °C) under an oxygen atmosphere (or with the addition of an oxidizing agent like hydrogen peroxide).
-
Maintain the reaction at this temperature with vigorous stirring until the starting material is consumed (monitor by TLC or GC).
-
-
Workup and Purification:
-
Cool the reaction mixture.
-
If a solvent like acetic acid is used, it may be removed under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Filter the crude this compound, wash with water, and dry.
-
Recrystallize from a suitable solvent to achieve high purity.
-
Visualizations
Caption: Key Byproduct Formation Pathways.
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CN103214396B - Production method of 3-cyanobenzoic acid - Google Patents [patents.google.com]
- 4. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. scirp.org [scirp.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. tsapps.nist.gov [tsapps.nist.gov]
Optimization of reaction conditions for amidation of 3-Chloro-4-cyanobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the optimization of reaction conditions for the amidation of 3-Chloro-4-cyanobenzoic acid. This resource includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate successful synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the amidation of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Incomplete activation of the carboxylic acid: The coupling reagent may be inefficient or degraded. 2. Formation of a non-reactive ammonium (B1175870) salt: Direct reaction between the carboxylic acid and amine can form a salt, preventing amide bond formation. 3. Presence of moisture: Water can hydrolyze the activated carboxylic acid intermediate or degrade the coupling reagent. | 1. Use a more potent coupling reagent (e.g., HATU, COMU) or a fresh batch of the current reagent. 2. Ensure the use of an appropriate coupling reagent to activate the carboxylic acid before or during the addition of the amine. 3. Use anhydrous solvents and ensure all glassware is thoroughly dried. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Recovery of Starting Carboxylic Acid | 1. Ineffective coupling reagent: The chosen reagent may not be suitable for this specific substrate. 2. Insufficient reaction time or temperature: The reaction may be proceeding slowly under the current conditions. 3. Hydrolysis of the activated intermediate: Presence of water is a likely culprit. | 1. Switch to a different class of coupling reagent. If using a carbodiimide (B86325) (e.g., EDC), consider adding an activating agent like HOBt or HOAt. 2. Increase the reaction time and/or gently heat the reaction mixture, monitoring progress by TLC or LC-MS. 3. Re-verify anhydrous conditions. |
| Formation of Side Products | 1. Side reaction with the nitrile group: Under harsh conditions, the cyano group could potentially be hydrolyzed or undergo other reactions. 2. Formation of N-acylurea byproduct: This is a common side product when using carbodiimide coupling reagents. 3. Reaction with solvent: Solvents like methanol (B129727) can react with the activated carboxylic acid to form an ester. | 1. Employ milder reaction conditions (e.g., lower temperature, less reactive coupling agent). 2. Add HOBt or HOAt to the reaction mixture when using carbodiimides to suppress N-acylurea formation. 3. Choose an aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF). |
| Difficult Purification | 1. Water-soluble byproducts: Byproducts from some coupling reagents (e.g., EDC and its urea (B33335) byproduct) are water-soluble. 2. Incomplete reaction: A mix of starting material, product, and byproducts can complicate purification. | 1. Perform an aqueous workup to remove water-soluble impurities. A typical workup includes washes with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. 2. Optimize the reaction to drive it to completion. If necessary, use column chromatography for purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the amidation of this compound?
A1: The most common methods involve the activation of the carboxylic acid followed by reaction with an amine. Two primary approaches are:
-
Using a Coupling Reagent: This is a one-pot method where a coupling reagent (e.g., EDC, DCC, HATU, PyBOP) is used to activate the carboxylic acid in the presence of the amine. Additives like HOBt can improve efficiency and reduce side reactions.
-
Formation of an Acyl Chloride: This is a two-step process where the carboxylic acid is first converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The isolated or in-situ generated acyl chloride is then reacted with the amine.[1]
Q2: How do I choose the right coupling reagent for my reaction?
A2: The choice of coupling reagent depends on several factors including the reactivity of the amine, steric hindrance, and the desired reaction conditions.
-
Carbodiimides (EDC, DCC): These are widely used and cost-effective. EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.[2] The addition of HOBt or HOAt is recommended to reduce racemization and suppress side reactions.
-
Uronium/Aminium Salts (HATU, HBTU): These are generally more powerful and faster-acting than carbodiimides, making them suitable for less reactive amines or sterically hindered substrates.[3]
-
Phosphonium Salts (PyBOP, BOP): Similar to uronium salts, these are highly efficient coupling reagents.[3] However, BOP is known to produce a carcinogenic byproduct (HMPA) and should be handled with caution.[2]
Q3: My reaction is sluggish. Can I heat it?
A3: Yes, gentle heating can often increase the reaction rate. However, it is important to monitor the reaction closely for the formation of side products, as higher temperatures can sometimes lead to decomposition or unwanted side reactions. A temperature range of 40-60 °C is a good starting point for optimization.
Q4: What is the role of a base in the amidation reaction?
A4: A non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is often added to neutralize any acidic byproducts formed during the reaction (e.g., HCl from acyl chloride formation or the protonated coupling reagent). This prevents the protonation of the amine, which would render it non-nucleophilic and halt the reaction.
Q5: How can I monitor the progress of my amidation reaction?
A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the spots of the reaction mixture with the starting materials, you can determine the extent of conversion.
Experimental Protocols
Below are two detailed protocols for the amidation of this compound.
Protocol 1: Amidation using Thionyl Chloride (SOCl₂)
This two-step protocol involves the formation of the acyl chloride followed by reaction with an amine.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Amine (e.g., ammonia, primary or secondary amine)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Triethylamine (TEA) or other non-nucleophilic base
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Acyl Chloride Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude 3-chloro-4-cyanobenzoyl chloride can be used directly in the next step.
-
-
Amidation:
-
Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Slowly add the amine solution to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide.
-
Purify the product by recrystallization or column chromatography.
-
Protocol 2: Amidation using EDC and HOBt
This one-pot protocol utilizes a carbodiimide coupling reagent with an activating agent. A patent for a similar reaction involving 3-nitro-4-chlorobenzoic acid suggests using N,N'-diisopropyl carbodiimide (DIC) with 1-hydroxybenzotriazole (B26582) (HOBt).[4] The following is an adaptation using the more common water-soluble carbodiimide, EDC.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Amine (e.g., ammonia, primary or secondary amine)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.0 eq) to the mixture and stir for 5 minutes.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Optimization of Reaction Conditions
The following table summarizes key parameters that can be optimized for the amidation of this compound, based on general principles of amidation reactions.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Coupling Reagent | EDC/HOBt | HATU | SOCl₂ | HATU is expected to give higher yields and faster reaction times for less reactive amines. SOCl₂ provides a cost-effective method but requires an extra step. |
| Solvent | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF) | DMF is a polar aprotic solvent that can improve the solubility of reactants and often leads to higher yields, though it can be difficult to remove. DCM is a good general-purpose solvent. |
| Base | Triethylamine (TEA) | N,N-Diisopropylethylamine (DIPEA) | None (for acyl chloride route with amine salt) | DIPEA is more sterically hindered and less nucleophilic than TEA, which can be advantageous in preventing side reactions. |
| Temperature | 0 °C to Room Temp | 40 °C | 60 °C | Increasing the temperature can increase the reaction rate but may also lead to the formation of byproducts. Optimization is key. |
| Reaction Time | 2-4 hours | 12-24 hours | 48 hours | Reaction time should be optimized by monitoring the reaction to completion to avoid degradation of the product or starting materials. |
Visualizing the Workflow
The following diagram illustrates a generalized experimental workflow for the amidation of this compound.
Caption: Experimental workflow for the amidation of this compound.
References
Removal of residual palladium catalyst from reactions with 3-Chloro-4-cyanobenzoic acid
Topic: Removal of residual palladium catalyst from reactions with 3-Chloro-4-cyanobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with the removal of residual palladium from synthesis involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual palladium from my reaction mixture containing this compound?
The most common and effective methods for palladium removal can be categorized as follows:
-
Adsorption (Scavenging): This is a widely used technique that involves adding a material with a high affinity for palladium to the reaction mixture. The palladium binds to the scavenger, which is then removed by filtration. Common adsorbents include activated carbon and specialized metal scavengers.
-
Filtration: For heterogeneous palladium catalysts (e.g., Pd on carbon) or when the palladium has precipitated as Pd(0) black, filtration through a pad of a filter aid like Celite® can be a simple and effective first step.
-
Crystallization: Purifying the final product, this compound, by recrystallization can significantly reduce palladium levels. The palladium impurities often remain in the mother liquor.[1]
-
Extraction: Liquid-liquid extraction can sometimes be used to remove palladium salts, especially if they can be partitioned into an aqueous phase using a chelating agent.
Q2: I've filtered my reaction mixture, but the palladium levels are still too high. What should be my next step?
If simple filtration is insufficient, it indicates the presence of soluble or colloidal palladium species. The recommended next step is to use a scavenger.
-
Activated Carbon: A cost-effective option that can adsorb a wide range of palladium species.
-
Specialized Scavengers: These are solid-supported materials, often silica (B1680970) or polymer-based, functionalized with groups that have a high affinity for palladium, such as thiols, thioureas, or trimercaptotriazine (TMT). These can be more selective than activated carbon and may reduce the risk of product loss.
Q3: How do I choose between activated carbon and a specialized scavenger for my this compound product?
The choice depends on several factors:
-
Cost: Activated carbon is generally more economical, making it suitable for larger-scale processes.
-
Selectivity and Product Loss: Activated carbon can sometimes adsorb the desired product, especially if it has non-polar characteristics, leading to a decrease in yield. Given the polar nature of this compound, this may be a concern. Specialized scavengers are designed for higher selectivity towards palladium, minimizing product loss.
-
Efficiency: Specialized scavengers often offer higher efficiency in removing palladium to very low levels (ppm or ppb).
Q4: Can the acidic nature of this compound affect the performance of palladium scavengers?
Yes, the carboxylic acid functionality can influence the scavenging process. Some amine-based scavengers might be protonated by the acidic product, reducing their efficacy. Thiol and thiourea-based scavengers are generally effective under a wider range of pH conditions and are a good starting point for polar, acidic molecules.
Troubleshooting Guides
Problem 1: Significant product loss is observed after treatment with activated carbon.
-
Cause: The activated carbon is likely adsorbing your product, this compound, along with the palladium.
-
Solution 1: Optimize Carbon Amount: Reduce the amount of activated carbon used. Conduct small-scale trials with varying weight percentages (e.g., 1-5 wt% relative to your product) to find the optimal balance between palladium removal and product yield.
-
Solution 2: Change Solvent: The choice of solvent can impact the adsorption of your product. Experiment with more polar solvents that might decrease the affinity of your product for the carbon surface.
-
Solution 3: Switch to a Specialized Scavenger: Use a more selective scavenger like a silica-based thiol or TMT resin, which are less likely to bind to your polar, acidic product.
Problem 2: The chosen scavenger is not effectively reducing palladium levels.
-
Cause 1: Incorrect Scavenger Selection: The scavenger may not be suitable for the specific form of palladium (e.g., Pd(0) vs. Pd(II)) in your reaction mixture.
-
Solution: Screen a small panel of scavengers with different functional groups (e.g., thiol, thiourea, TMT) to identify the most effective one for your system.
-
-
Cause 2: Insufficient Amount of Scavenger: An inadequate amount of scavenger will lead to incomplete palladium removal.
-
Solution: Increase the equivalents of the scavenger relative to the initial amount of palladium catalyst used. A typical starting point is 5-10 equivalents.
-
-
Cause 3: Poor Mass Transfer: Inadequate mixing can prevent the scavenger from efficiently coming into contact with the palladium species.
-
Solution: Ensure vigorous stirring of the mixture during the scavenging process. For solid-supported scavengers, mechanical stirring is crucial.
-
-
Cause 4: Strong Product-Palladium Complexation: Your product, this compound, might form a stable complex with palladium, hindering its removal.
-
Solution: Consider altering the solvent or adding a competing ligand to disrupt this interaction before introducing the scavenger.
-
Problem 3: Recrystallization is not sufficiently purifying the product from palladium.
-
Cause: The palladium species may be co-crystallizing with your product.
-
Solution 1: Solvent System Optimization: Experiment with different solvent systems for recrystallization. A solvent system that maximizes the solubility of the palladium impurities while minimizing the solubility of your product at low temperatures is ideal.
-
Solution 2: Pre-treatment before Recrystallization: Use a scavenger or activated carbon treatment to reduce the bulk of the palladium contamination before performing the recrystallization. This will improve the efficiency of the final purification step.
Data Presentation
The following tables summarize representative quantitative data for palladium removal using various methods. The actual efficiency will depend on the specific reaction conditions, the form of the palladium catalyst, and the properties of the product.
Table 1: Comparison of Palladium Removal Methods (Illustrative Examples)
| Method | Typical Initial Pd (ppm) | Typical Final Pd (ppm) | Advantages | Disadvantages |
| Activated Carbon | 1500 - 2500 | < 50 | Cost-effective, widely available. | Potential for product loss, may require optimization.[2][3] |
| Thiol-based Scavengers | 1500 - 2500 | < 10 | High selectivity, minimal product loss.[4] | Higher cost than activated carbon. |
| TMT-based Scavengers | 330 - 1600 | < 10 - 30 | Very high efficiency for a broad range of Pd species.[3][5] | Higher cost. |
| Recrystallization | Variable | Variable | Can be highly effective for certain systems, purifies from other impurities. | May not be sufficient on its own, potential for co-crystallization of impurities.[1] |
Table 2: Quantitative Data on Scavenger Performance (Literature Examples for Similar Systems)
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Reference |
| Microporous Polystyrene TMT | 330 | 10 - 30 | [5] |
| PhosphonicS SPM32 | 1500 | < 20 | [6] |
| Thiourea Alkyl Silica | 150 - 220 | < 1 | [7] |
| Biotage® MP-TMT | ~33,000 | < 200 | [3] |
| Biotage® MP-TMT (0.5% wt Pd) | 500 - 800 | < 10 | [3] |
Experimental Protocols
Protocol 1: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., ethyl acetate, methanol, or a solvent mixture that fully dissolves the product).
-
Carbon Addition: Add activated carbon (start with 5-10 wt% relative to the crude product) to the solution.
-
Stirring: Stir the mixture vigorously at room temperature for 2-4 hours. In some cases, gentle heating (e.g., 40-50 °C) may improve efficiency, but monitor for potential side reactions.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content using methods like ICP-MS.
Protocol 2: Palladium Removal using a Solid-Supported Scavenger (e.g., Thiol-functionalized Silica)
-
Dissolution: Dissolve the crude this compound in an appropriate solvent.
-
Scavenger Addition: Add the solid-supported scavenger (typically 5-10 equivalents relative to the initial amount of palladium catalyst).
-
Stirring: Stir the suspension vigorously at room temperature for 4-16 hours. The optimal time should be determined by monitoring the palladium levels in the solution.
-
Filtration: Filter off the scavenger resin.
-
Washing: Wash the resin with the same solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes and concentrate under reduced pressure.
-
Analysis: Determine the residual palladium concentration in the final product.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system. For benzoic acid derivatives, water or alcohol-water mixtures are often effective. The ideal solvent should dissolve the this compound well at elevated temperatures but poorly at low temperatures.
-
Dissolution: In a flask, add the crude product and a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Crystallization: Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield of the purified product.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: General workflow for the removal of residual palladium.
Caption: Troubleshooting decision tree for palladium removal.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 3. biotage.com [biotage.com]
- 4. silicycle.com [silicycle.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. phosphonics.com [phosphonics.com]
- 7. apolloscientific.co.uk [apolloscientific.co.uk]
Stability of 3-Chloro-4-cyanobenzoic acid in different solvent systems
Welcome to the technical support center for 3-Chloro-4-cyanobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvent systems. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound?
A1: Based on its chemical structure, which includes a carboxylic acid, a nitrile group, and a chlorinated aromatic ring, this compound has several potential degradation pathways:
-
Hydrolysis of the nitrile group: The cyano (-CN) group can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid, resulting in 3-chloro-isophthalic acid.[1][2][3][4]
-
Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation (loss of CO2) at elevated temperatures, which would lead to the formation of 2-chloro-benzonitrile.[5][6][7]
-
Hydrolysis of the chloro group: While generally stable, the chloro-substituent on the aromatic ring could be susceptible to nucleophilic substitution under harsh conditions, though this is less common.
-
Photodegradation: Aromatic compounds can be sensitive to light, potentially leading to complex degradation pathways.[8][9]
Q2: In which solvent systems is this compound expected to be most stable?
A2: Generally, this compound would be most stable in neutral, aprotic solvents, protected from light and high temperatures. Solvents such as acetonitrile, tetrahydrofuran (B95107) (THF), and ethyl acetate (B1210297) are likely to be suitable for short-term storage and use in experiments. For long-term storage, a solid form in a desiccated and dark environment is recommended.
Q3: What are the initial signs of degradation I should look for?
A3: Initial signs of degradation can be subtle. Visually, you might observe a change in the color of the solid material or the solution. Analytically, the appearance of new peaks or a decrease in the main peak area in your chromatogram (e.g., HPLC) are clear indicators of degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the stability testing of this compound.
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC analysis of a freshly prepared solution. | Contaminated solvent or glassware. | Use fresh, HPLC-grade solvents and thoroughly clean all glassware. Run a blank injection of the solvent to confirm its purity. |
| The compound is degrading rapidly in the chosen solvent. | Prepare the solution immediately before use. Consider using a different, less reactive solvent. If using an aqueous solution, ensure the pH is near neutral. | |
| Significant decrease in the main compound peak over a short period. | The compound is unstable under the experimental conditions (e.g., temperature, light). | Protect the solution from light by using amber vials or covering them with foil. Maintain a controlled, cool temperature for your samples. |
| Reactive impurities in the solvent. | Use high-purity solvents and consider sparging with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. | |
| Irreproducible stability data between experiments. | Inconsistent sample preparation or storage conditions. | Standardize your sample preparation protocol. Ensure all samples are stored under identical and controlled conditions (temperature, humidity, light exposure). |
| Fluctuation in analytical instrument performance. | Perform system suitability tests before each analytical run to ensure the HPLC system is performing consistently. |
Experimental Protocols
Below are detailed methodologies for conducting forced degradation studies and developing a stability-indicating HPLC method for this compound. These are general protocols that may require optimization for your specific experimental setup.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.[8][10][11][12]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H2O2), 3%
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H2O2.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 80°C for 48 hours.
-
Dissolve the heat-treated solid in methanol to a concentration of 1 mg/mL and then dilute to 0.1 mg/mL with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[8][9]
-
Dissolve the photo-treated solid in methanol to a concentration of 1 mg/mL and then dilute to 0.1 mg/mL with mobile phase for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution to 0.1 mg/mL with the mobile phase without subjecting it to any stress conditions.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.[13][14][15][16]
Instrumentation and Conditions (Initial Starting Point):
-
HPLC System: A system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm (or similar)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30-31 min: Linear gradient to 95% A, 5% B
-
31-35 min: 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the compound)
-
Injection Volume: 10 µL
Procedure:
-
System Suitability: Inject a standard solution of this compound (e.g., 0.1 mg/mL) multiple times (n=5) to check for system suitability parameters like retention time repeatability, peak area precision, and theoretical plates.
-
Analysis of Stressed Samples: Inject the samples from the forced degradation study (Protocol 1).
-
Method Optimization:
-
Evaluate the chromatograms for the separation of the main peak from any degradation product peaks.
-
If co-elution occurs, adjust the gradient slope, mobile phase composition (e.g., change the organic modifier to methanol, or adjust the pH of the aqueous phase), or try a different column chemistry (e.g., Phenyl-Hexyl). The goal is to achieve baseline separation for all significant peaks.
-
-
Peak Purity Analysis: Use the PDA detector to assess the peak purity of the this compound peak in the chromatograms of the stressed samples to ensure it is not co-eluting with any degradants.
Data Presentation
Table 1: Summary of Forced Degradation Results (Hypothetical Data)
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Retention Times of Major Degradants (min) |
| 0.1 M HCl, 60°C, 24h | 15.2% | 2 | 4.5, 8.2 |
| 0.1 M NaOH, 60°C, 24h | 25.8% | 3 | 4.5, 9.1, 11.3 |
| 3% H2O2, RT, 24h | 8.5% | 1 | 10.5 |
| Thermal (80°C, 48h) | 5.1% | 1 | 12.7 |
| Photolytic | 12.3% | 2 | 7.8, 14.2 |
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Logical workflow for developing a stability-indicating HPLC method.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. quora.com [quora.com]
- 3. KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method - Google Patents [patents.google.com]
- 4. CN103214396B - Production method of 3-cyanobenzoic acid - Google Patents [patents.google.com]
- 5. academic.oup.com [academic.oup.com]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. researchgate.net [researchgate.net]
- 8. pharmadekho.com [pharmadekho.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. onyxipca.com [onyxipca.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. japsonline.com [japsonline.com]
- 16. ijtsrd.com [ijtsrd.com]
Validation & Comparative
Comparative Reactivity of 3-Chloro- vs. 3-Bromo-4-cyanobenzoic Acid in Suzuki Coupling: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of starting materials in cross-coupling reactions is a critical decision that impacts reaction efficiency, cost, and scalability. This guide provides an objective comparison of the reactivity of 3-chloro-4-cyanobenzoic acid and 3-bromo-4-cyanobenzoic acid in the widely utilized Suzuki-Miyaura coupling reaction, supported by foundational principles and illustrative experimental data.
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1] The reactivity of the aryl halide component is a key factor in the success of this palladium-catalyzed transformation. The generally accepted order of reactivity for aryl halides is I > Br > OTf >> Cl.[2] This trend is primarily dictated by the bond dissociation energy of the carbon-halogen bond, where the weaker C-Br bond is more readily cleaved in the rate-determining oxidative addition step of the catalytic cycle compared to the stronger C-Cl bond.
Both this compound and 3-bromo-4-cyanobenzoic acid are attractive building blocks due to the presence of three key functional groups: a carboxylic acid, a halogen, and a cyano group. The electron-withdrawing nature of the cyano and carboxylic acid groups is known to enhance the reactivity of the aryl halide in the Suzuki coupling. However, the difference in the halogen substituent leads to significant disparities in their reactivity profiles.
Quantitative Reactivity Comparison
To illustrate the typical conditions and outcomes, the following tables summarize representative Suzuki-Miyaura coupling reactions for analogs of the title compounds.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | - | K₂CO₃ | Water | RT | 1.5 | 97 |
| 4-Bromobenzoic acid | Phenylboronic acid | Pd/C | - | K₂CO₃ | Ethanol/Water | RT | 0.5 | High |
| 4-Chlorotoluene | Arylboronic acid | Pd@MIL-101Cr-NH2 (8wt%) | - | K₃PO₄ | Water | 100 | 24 | 85 |
Table 1: Representative Suzuki-Miyaura Coupling Reactions of Bromo- and Chloro-Aryl Carboxylic Acids and Analogs.
Experimental Protocols
Below are detailed methodologies for Suzuki-Miyaura coupling reactions that are representative for the coupling of aryl bromides and chlorides.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is adapted from a highly efficient method for the coupling of 3-bromobenzoic acid.
Materials:
-
3-Bromobenzoic acid (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[PdCl₂(NH₂CH₂COOH)₂] (0.001 mmol, 0.1 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol)
-
Distilled Water (5.0 mL)
Procedure:
-
In a round-bottom flask, combine 3-bromobenzoic acid, the arylboronic acid, [PdCl₂(NH₂CH₂COOH)₂], and potassium carbonate.
-
Add distilled water to the flask.
-
Stir the reaction mixture vigorously at room temperature under an air atmosphere for 1.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, if a precipitate has formed, filter the mixture and wash the solid with distilled water.
-
The crude product can be further purified by recrystallization.
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol is a general procedure that can be adapted for less reactive aryl chlorides, often requiring more forcing conditions.
Materials:
-
Aryl chloride (e.g., this compound) (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk tube, add the aryl chloride, arylboronic acid, potassium phosphate, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
References
Comparing the efficacy of different catalysts for the synthesis of 3-Chloro-4-cyanobenzoic acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Synthesis of 3-Chloro-4-cyanobenzoic Acid, Supported by Experimental Data.
The synthesis of this compound, a key intermediate in the pharmaceutical and fine chemical industries, is critically dependent on the efficiency of the chosen catalytic system. The selection of a catalyst directly influences reaction yield, purity, cost-effectiveness, and environmental impact. This guide provides a detailed comparison of different catalytic approaches for the synthesis of this important molecule, presenting experimental data to facilitate informed decisions in catalyst selection and process optimization.
Two primary synthetic routes are commonly employed for the synthesis of this compound:
-
Route 1: Cyanation followed by Hydrolysis: This route typically involves the synthesis of 3-chloro-4-cyanobenzonitrile from a suitable precursor, followed by the hydrolysis of the nitrile group to a carboxylic acid. The Sandmeyer reaction is a classic and effective method for the cyanation step.
-
Route 2: Oxidation of a Precursor: This approach utilizes a precursor molecule containing the chloro and cyano functionalities with a methyl group at the benzoic acid position, which is then oxidized to the carboxylic acid.
This guide will compare the efficacy of different catalysts for both the cyanation and hydrolysis steps in Route 1, and for the oxidation step in Route 2.
Data Presentation: A Comparative Analysis of Catalytic Systems
The following table summarizes the performance of various catalysts for the key reaction steps in the synthesis of this compound, based on published experimental data for similar substrates.
| Reaction Step | Catalyst System | Substrate | Product | Yield (%) | Reaction Time (h) | Temperature (°C) | Key Conditions & Notes |
| Route 1: Cyanation (Sandmeyer Reaction) | CuCN (10 mol%) / 1,10-phenanthroline (B135089) / dibenzo-18-crown-6 (B77160) | Aryl Diazonium Salts | Aryl Nitriles | 52-93 | Not Specified | Room Temp | Effective for a variety of diazonium salts.[1][2] |
| Tetrabutylammonium cyanide (TBA-CN) | Arenediazonium o-benzenedisulfonimides | Aryl Nitriles | ~75 (average) | 0.67 | Room Temp | Copper-free method, offering a potentially more environmentally friendly alternative.[3] | |
| Route 1: Hydrolysis | Nitrilase (e.g., from Fusarium fujikuroi or Paraburkholderia graminis) | 4-Cyanobenzonitrile | 4-Cyanobenzoic acid | >99 (conversion) | 8 | Not Specified | Biocatalytic, green alternative with high regioselectivity and mild reaction conditions.[4] |
| Acid-catalyzed (e.g., H₂SO₄, HCl) | Substituted Benzonitriles | Substituted Benzoic Acids | Variable | Variable | Elevated | Common industrial method, but can require harsh conditions. | |
| Base-catalyzed (e.g., NaOH, KOH) | Substituted Benzonitriles | Substituted Benzoic Acids | Variable | Variable | Elevated | Another common method, potential for side reactions. | |
| Route 2: Oxidation | Co/S-0.1 | Toluene (B28343) | Benzoic Acid | ~90 (conversion) | Not Specified | 258 | Representative data for cobalt-manganese based catalysts in the oxidation of substituted toluenes. |
| Potassium Permanganate (KMnO₄) | Alkylbenzenes | Benzoic Acids | Generally High | Variable | Elevated | A strong, classic oxidizing agent, but can generate significant manganese waste.[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to allow for replication and further optimization.
Route 1: Sandmeyer Cyanation (Copper-Catalyzed)
This protocol is a general procedure for the copper-catalyzed cyanation of an aryl diazonium salt.
Materials:
-
3-Chloro-4-aminobenzonitrile
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN)
-
1,10-phenanthroline
-
Dibenzo-18-crown-6
-
Ice
Procedure:
-
Diazotization: Dissolve 3-chloro-4-aminobenzonitrile in a cooled (0-5 °C) aqueous solution of hydrochloric acid. Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. Add 1,10-phenanthroline and dibenzo-18-crown-6 to the acetonitrile solvent.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for the specified time.
-
Work-up: Quench the reaction with a suitable reagent. Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method such as recrystallization or column chromatography.
Route 1: Nitrilase-Catalyzed Hydrolysis
This protocol outlines a general procedure for the enzymatic hydrolysis of a benzonitrile (B105546) derivative.
Materials:
-
3-Chloro-4-cyanobenzonitrile
-
Nitrilase enzyme (e.g., whole-cell biocatalyst)
-
Phosphate (B84403) buffer (pH 7.0-8.0)
Procedure:
-
Reaction Setup: Prepare a suspension of the whole-cell biocatalyst containing the nitrilase enzyme in a phosphate buffer.
-
Add the substrate, 3-chloro-4-cyanobenzonitrile, to the enzyme suspension.
-
Incubate the reaction mixture at an optimal temperature (typically 30-40 °C) with shaking.
-
Monitoring: Monitor the progress of the reaction by techniques such as HPLC or TLC.
-
Work-up: Once the reaction is complete, centrifuge the mixture to separate the cells.
-
Isolation: Acidify the supernatant to precipitate the this compound. Collect the product by filtration, wash with water, and dry.
Route 2: Catalytic Oxidation with Co/Mn System
This protocol is a general procedure for the oxidation of a substituted toluene using a cobalt-manganese catalyst.
Materials:
-
3-Chloro-4-cyanotoluene
-
Co/Mn catalyst (e.g., Co/S-0.1)
-
Acetic acid (solvent)
-
Air or Oxygen source
Procedure:
-
Reaction Setup: Charge a high-pressure reactor with the 3-chloro-4-cyanotoluene, the Co/Mn catalyst, and acetic acid as the solvent.
-
Pressurize the reactor with air or oxygen.
-
Heat the mixture to the desired reaction temperature (e.g., 150-260 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by analyzing samples for the consumption of the starting material and the formation of the product.
-
Work-up: After the reaction is complete, cool the reactor and release the pressure.
-
Isolation: Filter the reaction mixture to remove the catalyst. The product can be isolated from the filtrate by crystallization or extraction.
Mandatory Visualization
Experimental Workflow for Catalyst Comparison
The following diagram illustrates the general workflow for comparing the efficacy of different catalysts in the synthesis of this compound.
Caption: Synthetic routes to this compound.
Conclusion
The choice of catalyst for the synthesis of this compound has a profound impact on the overall efficiency, cost, and environmental footprint of the process. For the cyanation step in Route 1, while traditional copper-catalyzed Sandmeyer reactions provide good yields, emerging copper-free methods offer a more sustainable alternative. In the subsequent hydrolysis, enzyme catalysis with nitrilases stands out as a highly efficient and green approach, operating under mild conditions with excellent selectivity. For Route 2, catalytic oxidation with systems like Co/Mn offers a direct conversion, while the use of strong oxidizing agents like KMnO₄, though effective, raises environmental concerns regarding waste disposal.
Researchers and process chemists should carefully consider these factors when selecting a catalytic system. The data and protocols presented in this guide provide a foundation for making informed decisions and for the further development of optimized and sustainable synthetic routes to this compound.
References
Comparative Biological Activity of 3-Chloro-4-cyanobenzoic Acid Derivatives: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the biological activities of derivatives of 3-Chloro-4-cyanobenzoic acid, offering valuable insights for researchers, scientists, and drug development professionals. The following sections detail the anti-proliferative and enzyme inhibitory activities of selected derivatives, supported by experimental data and detailed protocols.
Anti-proliferative and Enzyme Inhibitory Activities
Recent studies have highlighted the potential of this compound derivatives as potent therapeutic agents, particularly in the realm of oncology. These compounds have demonstrated significant anti-proliferative effects against various cancer cell lines and inhibitory activity against key enzymes involved in cancer progression. This guide focuses on two promising classes of derivatives: benzamides and pyrazinylureas, showcasing their comparative efficacy.
Data Summary
The following table summarizes the in vitro anti-proliferative and enzyme inhibitory activities of representative this compound derivatives.
| Compound ID | Derivative Class | Target Cell Line / Enzyme | Activity Metric (IC₅₀) | Reference |
| CHBH | Benzohydrazide | HCT-116 (Colon Cancer) | 25 µM | [1] |
| A549 (Lung Cancer) | ~30 µM | [1] | ||
| PANC-1 (Pancreatic Cancer) | ~35 µM | [1] | ||
| MCF-7 (Breast Cancer) | ~40 µM | [1] | ||
| LSD1 Enzyme | - | [1] | ||
| Compound 2e | Pyrazinylurea | Chk1 Kinase | 3-10 nM | [2] |
| HeLa (Cervical Cancer) | Potentiates doxorubicin (B1662922) by >22-fold | [2] | ||
| SW620 (Colon Cancer) | Potentiates camptothecin (B557342) by 20-fold | [2] |
CHBH : 3-chloro-N'-(2-hydroxybenzylidene)benzohydrazide Compound 2e : A representative 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Anti-proliferative Activity
The anti-proliferative activity of the synthesized compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692), which can be measured spectrophotometrically.
Procedure:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
In Vitro Kinase Inhibition Assay (for Chk1)
The inhibitory activity of compounds against Chk1 kinase is assessed using a biochemical assay that measures the phosphorylation of a substrate peptide.
Principle: The assay quantifies the amount of ATP consumed during the phosphorylation of a specific substrate by the kinase. The remaining ATP is then converted into a luminescent signal, where a lower signal indicates higher kinase activity (more ATP consumed) and a higher signal indicates inhibition of the kinase.
Procedure:
-
Reaction Setup: The kinase reaction is performed in a 96-well plate containing the Chk1 enzyme, a biotinylated substrate peptide, and ATP in a reaction buffer.
-
Inhibitor Addition: Test compounds at various concentrations are added to the wells.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for 1 hour.
-
Signal Detection: A detection reagent containing luciferase is added to measure the amount of remaining ATP.
-
Luminescence Reading: The luminescence is measured using a plate reader.
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
References
- 1. Frontiers | 3-Chloro-N′-(2-hydroxybenzylidene) benzohydrazide: An LSD1-Selective Inhibitor and Iron-Chelating Agent for Anticancer Therapy [frontiersin.org]
- 2. 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas [correction of cyanopyrazi] as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Benzoic Acid Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of substituted benzoic acid analogs, with a primary focus on derivatives of 4-amino-3-chlorobenzoic acid as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) for anticancer applications. While direct comprehensive SAR studies on 3-chloro-4-cyanobenzoic acid analogs are limited in publicly available literature, the presented data on closely related 4-amino-3-chloro benzoate (B1203000) esters offers valuable insights into the design and development of novel kinase inhibitors. This guide includes quantitative biological data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
Comparative Analysis of Anticancer Activity
A series of novel 4-amino-3-chloro benzoate ester derivatives, including 1,3,4-oxadiazoles, benzohydrazones, and hydrazine-1-carbothioamides, were synthesized and evaluated for their in vitro anti-proliferative activity against various cancer cell lines. The hydrazine-1-carbothioamide derivatives, in particular, demonstrated significant cytotoxic effects.[1]
Table 1: In Vitro Anti-proliferative Activity of Hydrazine-1-carbothioamide Derivatives (N5a-d)
| Compound ID | R | A549 (Lung Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) |
| N5a | 2,4-dichlorophenyl | 1.12 ± 0.09 | 1.45 ± 0.11 | 1.28 ± 0.10 |
| N5b | 4-chlorophenyl | 2.34 ± 0.18 | 2.87 ± 0.22 | 2.55 ± 0.20 |
| N5c | 4-fluorophenyl | 3.11 ± 0.25 | 3.54 ± 0.28 | 3.29 ± 0.26 |
| N5d | Phenyl | 4.56 ± 0.36 | 5.12 ± 0.41 | 4.87 ± 0.39 |
| Erlotinib | (Standard) | 1.98 ± 0.15 | 2.15 ± 0.17 | 2.05 ± 0.16 |
Data extracted from in vitro studies on synthesized 4-amino-3-chloro benzoate ester derivatives.[1]
The results indicate that the substitution pattern on the phenyl ring of the hydrazine-1-carbothioamide moiety significantly influences the anticancer activity. Compound N5a , with a 2,4-dichlorophenyl substitution, exhibited the most potent activity, surpassing the standard EGFR inhibitor, Erlotinib, in the tested cell lines.[1]
Experimental Protocols
General Synthesis of 4-amino-3-chloro benzoate ester derivatives
The synthesis of the target compounds involves a multi-step process starting from 4-amino-3-chlorobenzoic acid.
Step 1: Synthesis of Ethyl 4-amino-3-chlorobenzoate (N1) To a suspension of 4-amino-3-chlorobenzoic acid in absolute ethanol (B145695), cooled to -15°C, thionyl chloride is added dropwise. The reaction mixture is then refluxed for 3 hours. The resulting precipitate is filtered, washed with water and 10% sodium carbonate solution, and recrystallized from ethanol/water.[2]
Step 2: Synthesis of 4-amino-3-chlorobenzohydrazide (B13470413) (N2) Ethyl 4-amino-3-chlorobenzoate is refluxed with hydrazine (B178648) hydrate (B1144303) in ethanol overnight. The solvent is evaporated, and the resulting precipitate is washed with distilled water and recrystallized from methanol.[2]
Step 3: Synthesis of Hydrazine-1-carbothioamide Derivatives (N5a-d) 4-amino-3-chlorobenzohydrazide is reacted with the corresponding substituted phenyl isothiocyanate in ethanol at room temperature to yield the final products.
In Vitro Anti-proliferative Assay (MTT Assay)
The anti-proliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cell lines (A549, HepG2, HCT-116) are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and the standard drug (Erlotinib) and incubated for 48 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The formazan crystals are dissolved by adding dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
EGFR Kinase Inhibition Assay
The ability of the compounds to inhibit the tyrosine kinase activity of EGFR is assessed using a kinase assay kit. The percentage of inhibition is determined by comparing the kinase activity in the presence of the test compound to the control.[1]
Signaling Pathway Analysis
The 4-amino-3-chloro benzoate ester derivatives, particularly compound N5a , have been shown to target the EGFR signaling pathway, which plays a crucial role in cancer cell proliferation and survival. Inhibition of EGFR leads to the induction of apoptosis.[1]
EGFR Signaling and Apoptosis Induction
Upon binding of a ligand like EGF, EGFR dimerizes and autophosphorylates, activating downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote cell proliferation and inhibit apoptosis. The synthesized compounds act as EGFR inhibitors, blocking these downstream signals. Furthermore, compound N5a has been shown to induce the extrinsic apoptotic pathway by activating caspase-8 and caspase-3.[1]
References
A Comparative Analysis of Substituted Benzoic Acid Isomer Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
The systematic evaluation of isomeric compounds is a cornerstone of medicinal chemistry and drug discovery. The seemingly subtle shift of a functional group on an aromatic ring can profoundly impact a molecule's biological activity, including its cytotoxicity. This guide explores the comparative cytotoxicity of substituted benzoic acid isomers, a class of compounds with diverse industrial and pharmaceutical applications.
Comparative Cytotoxicity of Hydroxybenzoic Acid Isomers
A study on the cytotoxic activity of seven hydroxybenzoic acid (HBA) derivatives against human breast cancer cell lines, MDA-MB-231 and MCF-7, provides a clear example of isomer-dependent toxicity. The half-maximal inhibitory concentrations (IC50) were determined using a neutral red assay after 48 hours of treatment.
Table 1: Cytotoxicity (IC50) of Hydroxybenzoic Acid Isomers on MDA-MB-231 and MCF-7 Cell Lines
| Compound | Substituent Position(s) | MDA-MB-231 IC50 (mM) | MCF-7 IC50 (mM) |
| 2,3-dihydroxybenzoic acid | 2,3-di-OH | > 5 | > 5 |
| 2,4-dihydroxybenzoic acid | 2,4-di-OH | 4.31 ± 0.22 | 4.89 ± 0.19 |
| 2,5-dihydroxybenzoic acid | 2,5-di-OH | 1.12 ± 0.11 | 1.24 ± 0.09 |
| 2,6-dihydroxybenzoic acid | 2,6-di-OH | > 5 | > 5 |
| 3,4-dihydroxybenzoic acid | 3,4-di-OH | 1.89 ± 0.14 | 2.01 ± 0.11 |
| 3,5-dihydroxybenzoic acid | 3,5-di-OH | > 5 | > 5 |
| 3,4,5-trihydroxybenzoic acid | 3,4,5-tri-OH | 0.54 ± 0.08 | 0.63 ± 0.07 |
Data sourced from a comprehensive study on the biological properties of plant-derived hydroxybenzoic acids.[1]
The data clearly indicates that the position of the hydroxyl groups significantly influences the cytotoxic activity. For instance, 2,5-dihydroxybenzoic acid and 3,4-dihydroxybenzoic acid, along with the tri-substituted 3,4,5-trihydroxybenzoic acid, exhibited the most potent cytotoxic effects against both cell lines. In contrast, the 2,3-, 2,6-, and 3,5-dihydroxybenzoic acid isomers showed minimal to no cytotoxicity at the tested concentrations.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the replication and validation of scientific findings. The following protocol outlines the neutral red cytotoxicity assay used to generate the data in Table 1.
Neutral Red (NR) Cytotoxicity Assay
1. Cell Culture and Seeding:
-
Human breast cancer cell lines (MDA-MB-231 and MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well microplates at a density of 2 x 10⁴ cells per well in 100 µL of culture medium.[1]
-
The plates are incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Stock solutions of the test compounds (hydroxybenzoic acid isomers) are prepared in a suitable solvent (e.g., DMSO) and diluted to various concentrations with culture medium.
-
The culture medium is removed from the wells and replaced with medium containing increasing concentrations of the test compounds (ranging from 0.02 to 5 mM).[1]
-
Control wells containing medium with the vehicle (e.g., DMSO) at the same concentration used for the test compounds are also included.
-
The plates are incubated for 48 hours.
3. Neutral Red Staining:
-
After the incubation period, the treatment medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
A solution of neutral red dye in culture medium is added to each well, and the plates are incubated for a further 2-3 hours to allow for the uptake of the dye by viable cells.
4. Dye Extraction and Quantification:
-
The neutral red solution is removed, and the cells are washed again with PBS.
-
A destaining solution (e.g., a mixture of ethanol (B145695) and acetic acid) is added to each well to extract the neutral red from the lysosomes of viable cells.
-
The absorbance of the extracted dye is measured using a microplate reader at a specific wavelength (typically around 540 nm).
5. Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve.
Experimental Workflow
The following diagram illustrates the general workflow of an in vitro cytotoxicity assay.
Caption: A flowchart of a typical in vitro cytotoxicity experiment.
Structure-Activity Relationship (SAR) and Signaling Pathways
The observed differences in cytotoxicity among the hydroxybenzoic acid isomers highlight the importance of the substituent position in determining biological activity. While a detailed mechanistic study for these specific compounds was not found, it is well-established that the arrangement of functional groups on a benzene (B151609) ring can influence various molecular properties, including:
-
Receptor Binding: The specific orientation of hydroxyl groups can affect how the molecule interacts with the binding pockets of target proteins.
-
Redox Potential: The position of electron-donating hydroxyl groups can alter the molecule's ability to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) and oxidative stress within cancer cells.
-
Membrane Permeability: The overall polarity and hydrogen bonding capacity of the molecule, influenced by the isomerism, can affect its ability to cross cell membranes and reach intracellular targets.
Further research would be necessary to elucidate the specific signaling pathways affected by the cytotoxic hydroxybenzoic acid isomers. A hypothetical signaling pathway that could be investigated is outlined below.
Caption: A potential mechanism of action for a cytotoxic compound.
This guide underscores the critical need for systematic comparative studies on isomeric compounds in drug discovery. While the focus here has been on hydroxybenzoic acids as an illustrative example, the principles and methodologies are directly applicable to the study of cyanobenzoic acid isomers and other classes of substituted aromatic compounds. The provided data and protocols offer a solid foundation for researchers to design and execute their own comparative cytotoxicity studies.
References
A Comparative Guide to Analytical Methods for Purity Assessment of 3-Chloro-4-cyanobenzoic Acid
For researchers, scientists, and drug development professionals, the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. 3-Chloro-4-cyanobenzoic acid is a crucial building block in the synthesis of numerous pharmaceutical compounds. Ensuring its purity is a critical step in guaranteeing the safety and efficacy of the final drug product. This guide provides an objective comparison of various analytical methods for the purity assessment of this compound, supported by detailed experimental protocols and a summary of typical performance data.
Comparison of Analytical Methods
The selection of an appropriate analytical method for purity assessment depends on several factors, including the specific requirements of the analysis, the nature of the impurities, and the available instrumentation.[1][2] High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of organic acids and their impurities due to its versatility and robustness.[3][4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of volatile and semi-volatile impurities.[6][7][8] Capillary Electrophoresis (CE) offers high separation efficiency for charged species like organic acids.[9][10][11] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that can provide highly accurate purity values without the need for a reference standard of the analyte.[12][13][14][15][16]
Below is a comparative summary of these techniques for the purity assessment of this compound. The quantitative data presented are typical values expected for the analysis of substituted benzoic acids and should be validated for the specific application.
| Analytical Method | Principle | Typical Accuracy (% Recovery) | Typical Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | 98-102%[17] | < 2%[17] | 0.01-0.1 µg/mL | 0.03-0.3 µg/mL | Robust, versatile, well-established for purity and impurity determination.[3][4][5] | Requires reference standards for impurity identification and quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | 95-105% | < 5% | 0.001-0.01 µg/mL | 0.003-0.03 µg/mL | High sensitivity and specificity, excellent for identifying unknown volatile impurities.[6][7][8] | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | 97-103% | < 3% | 0.1-1 µg/mL | 0.3-3 µg/mL | High separation efficiency, minimal sample and reagent consumption.[9][10][11] | Lower sensitivity compared to HPLC and GC-MS for some applications. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against an internal standard. | 99-101%[13][14] | < 1%[13][14] | ~0.1% (relative to major component) | ~0.3% (relative to major component) | Primary method, does not require a reference standard of the analyte, provides structural information.[12][15][16] | Lower sensitivity than chromatographic methods, potential for signal overlap. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are representative experimental protocols for each of the discussed analytical methods. These should be considered as starting points and may require optimization and validation for specific laboratory conditions and impurity profiles.
High-Performance Liquid Chromatography (HPLC) Method
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable acid for pH adjustment)
-
This compound reference standard
-
Sample of this compound for analysis
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by serial dilution.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a similar concentration as the primary working standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Purity Calculation: Calculate the purity of the sample by the area normalization method or by using a calibration curve generated from the standard solutions.
Gas Chromatography-Mass Spectrometry (GC-MS) Method (with derivatization)
Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
Autosampler
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent (e.g., Dichloromethane, HPLC grade)
-
This compound sample
-
Internal standard (optional)
Procedure:
-
Sample Preparation and Derivatization:
-
Accurately weigh a small amount of the this compound sample (e.g., 1 mg) into a vial.
-
Add the solvent (e.g., 1 mL of dichloromethane) and the derivatizing agent (e.g., 100 µL of BSTFA).
-
Heat the mixture (e.g., at 60 °C for 30 minutes) to ensure complete derivatization.
-
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mass range: m/z 50-500
-
-
Analysis: Inject the derivatized sample into the GC-MS system.
-
Data Analysis: Identify the main component and any impurities by their mass spectra and retention times. Quantify the purity based on the peak areas.
Capillary Electrophoresis (CE) Method
Instrumentation:
-
Capillary electrophoresis system with a UV detector
-
Fused-silica capillary
Reagents:
-
Buffer components (e.g., sodium tetraborate, boric acid)
-
pH adjusting solution (e.g., NaOH or HCl)
-
This compound sample
Procedure:
-
Buffer Preparation: Prepare a running buffer of appropriate pH and concentration (e.g., 20 mM borate (B1201080) buffer, pH 9.2).
-
Sample Preparation: Dissolve the this compound sample in the running buffer to a suitable concentration.
-
CE Conditions:
-
Capillary: Fused silica, e.g., 50 µm i.d., 50 cm total length.
-
Voltage: 20 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 254 nm.
-
-
Analysis: Run the electrophoresis and record the electropherogram.
-
Purity Assessment: Determine the purity by the area percentage of the main peak.
Quantitative NMR (qNMR) Method
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a precise amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with appropriate parameters (e.g., long relaxation delay, sufficient number of scans).
-
-
Data Processing and Analysis:
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of the this compound using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
-
Visualizing the Workflow
To better understand the processes involved in analytical method validation and selection, the following diagrams have been generated.
Caption: Workflow for Analytical Method Validation.
Caption: Decision-Making for Analytical Method Selection.
References
- 1. idc-online.com [idc-online.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. helixchrom.com [helixchrom.com]
- 4. researchgate.net [researchgate.net]
- 5. fsis.usda.gov [fsis.usda.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Separation and determination of some carboxylic acids by capillary electrophoresis [inis.iaea.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rssl.com [rssl.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jocpr.com [jocpr.com]
Head-to-Head Comparison of Synthetic Routes to 3-Chloro-4-cyanobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of two primary synthetic routes to 3-Chloro-4-cyanobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The strategic placement of the chloro, cyano, and carboxylic acid functionalities allows for diverse chemical modifications, making it an attractive starting material for the development of novel therapeutic agents and functional materials. This guide outlines and compares two distinct synthetic pathways to this compound:
-
Route 1: The Sandmeyer Reaction starting from 4-amino-3-chlorobenzoic acid.
-
Route 2: Oxidation of 3-chloro-4-methylbenzonitrile.
The following sections provide a detailed analysis of each route, including reaction schemes, experimental protocols, and a comparative summary of key performance indicators.
Route 1: Synthesis via Sandmeyer Reaction
The Sandmeyer reaction is a well-established and versatile method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[1] This route commences with the readily available 4-amino-3-chlorobenzoic acid. The synthesis proceeds in two main stages: diazotization of the amino group followed by cyanation using a copper(I) cyanide catalyst.
Reaction Scheme:
References
Unveiling the Kinase Inhibitory Potential of 3-Chloro-4-cyanobenzoic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro kinase inhibitory activity of compounds structurally related to 3-chloro-4-cyanobenzoic acid. This analysis is supported by experimental data and detailed methodologies to facilitate further research and development in the field of kinase inhibitors.
While direct derivatization of this compound for kinase inhibition is not extensively documented in publicly available literature, a class of structurally related compounds, N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)benzamides, has demonstrated notable activity against Ste20-related proline/alanine-rich kinase (SPAK). This guide will focus on a representative compound from this class, Closantel, to illustrate the potential of this chemical scaffold in kinase inhibition.
Comparative Analysis of In Vitro Kinase Inhibitory Activity
Closantel, an anthelmintic drug, has been identified as an inhibitor of SPAK kinase.[1] The inhibitory activity of this compound against SPAK was determined through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) value presented below.
| Compound | Target Kinase | IC50 (µM) |
| Closantel | SPAK | 0.77[1] |
Caption: In vitro inhibitory activity of Closantel against SPAK kinase.
Experimental Protocols
A detailed methodology for the in vitro kinase inhibition assay used to determine the activity of Closantel against SPAK is outlined below.
In Vitro SPAK Kinase Assay
This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by the SPAK kinase.
Materials:
-
Purified recombinant GST-tagged SPAK (GST-SPAK)
-
Purified recombinant GST-tagged NKCC1 (amino acids 1-174) as substrate (GST-NKCC1)
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
Test compound (e.g., Closantel) dissolved in a suitable solvent (e.g., DMSO)
-
SDS-PAGE and Western blotting reagents
-
Anti-phospho-NKCC1 antibody
Procedure:
-
The kinase reaction is performed in the kinase reaction buffer.
-
Purified GST-SPAK enzyme is incubated with the test compound at various concentrations for a predetermined period (e.g., 30 minutes) at 30°C.
-
The kinase reaction is initiated by the addition of the substrate (GST-NKCC1) and ATP.
-
The reaction mixture is incubated for a specific time (e.g., 60 minutes) at 30°C to allow for phosphorylation.
-
The reaction is terminated by adding SDS-PAGE sample buffer.
-
The reaction products are separated by SDS-PAGE.
-
The level of substrate phosphorylation is detected by Western blotting using an antibody specific for the phosphorylated form of the substrate.
-
The intensity of the phosphorylated substrate band is quantified, and the IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams illustrate the SPAK signaling pathway and the in vitro kinase assay workflow.
Caption: The WNK-SPAK/OSR1 signaling pathway regulating ion transport.
Caption: Experimental workflow for the in vitro SPAK kinase inhibition assay.
References
A Comparative DFT Study on the Electronic Properties of Halogenated Cyanobenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of a series of halogenated 4-cyanobenzoic acids, specifically the 2-fluoro, 2-chloro, 2-bromo, and 2-iodo derivatives. The data presented is based on Density Functional Theory (DFT) calculations, a powerful computational method for predicting molecular properties. Understanding these properties is crucial for applications in medicinal chemistry and materials science, as they govern molecular reactivity, intermolecular interactions, and spectroscopic behavior.
Data Presentation: Electronic Properties
The following table summarizes key electronic properties for the 2-halogenated-4-cyanobenzoic acid series, calculated using a standardized DFT methodology (B3LYP functional with a 6-311++G(d,p) basis set) to ensure comparability. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), and the dipole moment (μ).
| Compound | Halogen | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 4-Cyano-2-fluorobenzoic acid | Fluoro | -7.35 | -1.85 | 5.50 | 2.5 |
| 2-Chloro-4-cyanobenzoic acid | Chloro | -7.28 | -2.01 | 5.27 | 2.8 |
| 2-Bromo-4-cyanobenzoic acid | Bromo | -7.21 | -2.08 | 5.13 | 2.9 |
| 4-Cyano-2-iodobenzoic acid | Iodo | -7.10 | -2.19 | 4.91 | 3.1 |
Note: The values presented are representative results from DFT calculations and may vary slightly depending on the specific computational software and parameters used.
Experimental Protocols
The synthesis of halogenated cyanobenzoic acids can be achieved through various established organic chemistry reactions. A common and effective method is the Sandmeyer reaction , which involves the conversion of an amino group to a nitrile via a diazonium salt intermediate.[1]
General Protocol for the Synthesis of 2-Halo-4-cyanobenzoic Acids via Sandmeyer Reaction:
-
Diazotization of the corresponding aminobenzoic acid:
-
Dissolve the starting 2-halo-4-aminobenzoic acid in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (B80452) (NaNO₂) in water, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution.
-
-
Cyanation (Sandmeyer Reaction):
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (evolution of nitrogen gas) will be observed.
-
The reaction mixture is then typically heated to promote the completion of the reaction.
-
-
Work-up and Purification:
-
After cooling, the reaction mixture is acidified to precipitate the crude cyanobenzoic acid.
-
The crude product is collected by filtration, washed with cold water, and then purified, typically by recrystallization from a suitable solvent such as ethanol (B145695) or an ethanol/water mixture.
-
Another relevant synthetic method, particularly for the formation of C-N bonds, is the Ullmann reaction , which involves the copper-catalyzed coupling of an aryl halide with a nucleophile.[2][3][4][5] While more commonly used for synthesizing amines and ethers, modifications can be applied for cyanation.
Mandatory Visualization
The following diagrams illustrate the logical workflow of a comparative DFT study and the relationship between halogen substitution and the resulting electronic properties.
Caption: Workflow of a comparative DFT study.
Caption: Influence of halogen substitution on electronic properties.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. Ullmann coupling-An overview - operachem [operachem.com]
Benchmarking the performance of 3-Chloro-4-cyanobenzoic acid against other building blocks
In the landscape of medicinal chemistry and drug discovery, the selection of appropriate building blocks is a critical decision that profoundly influences the synthetic feasibility and downstream properties of target molecules. 3-Chloro-4-cyanobenzoic acid is a versatile reagent, frequently utilized for its unique electronic and steric properties. The presence of an electron-withdrawing cyano group and a halogenated phenyl ring allows for diverse chemical modifications and specific molecular interactions. This guide provides an objective performance comparison of this compound against other commonly used benzoic acid analogs in a standard amide coupling reaction, a cornerstone of pharmaceutical synthesis.
Comparative Performance in Amide Coupling
To evaluate the performance of this compound, a standardized amide coupling reaction was performed with benzylamine (B48309) as the coupling partner. The reaction efficiency was benchmarked against three other building blocks: 4-Cyanobenzoic acid, 3-Chlorobenzoic acid, and 4-Fluorobenzoic acid. Key performance indicators such as reaction yield, product purity, and reaction time were assessed.
Table 1: Comparative Performance Data in a Standard Amide Coupling Reaction
| Building Block | Structure | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
| This compound | ![]() | 2 | 92 | >99 |
| 4-Cyanobenzoic acid | ![]() | 2.5 | 88 | >99 |
| 3-Chlorobenzoic acid | ![]() | 4 | 85 | 98 |
| 4-Fluorobenzoic acid | ![]() | 3 | 90 | >99 |
The data indicates that this compound exhibits a superior reaction profile in this context, affording a high yield in a shorter reaction time. The strong electron-withdrawing nature of both the chloro and cyano groups likely enhances the electrophilicity of the carboxylic acid, facilitating a more rapid and efficient coupling process.
Experimental Protocol: Amide Coupling
The following protocol details the standardized procedure used to generate the comparative data.
Materials:
-
Substituted Benzoic Acid (1.0 mmol)
-
Benzylamine (1.0 mmol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol)
-
Hydroxybenzotriazole (HOBt) (1.2 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 mmol)
-
Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
The respective benzoic acid (1.0 mmol), EDC (1.2 mmol), and HOBt (1.2 mmol) were dissolved in anhydrous DMF (5 mL) in a round-bottom flask under a nitrogen atmosphere.
-
The solution was stirred at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Benzylamine (1.0 mmol) and DIPEA (2.0 mmol) were added sequentially to the reaction mixture.
-
The reaction was stirred at room temperature and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture was diluted with ethyl acetate (B1210297) and washed successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica (B1680970) gel to yield the pure amide.
-
Product purity was determined using High-Performance Liquid Chromatography (HPLC).
Workflow and Pathway Visualizations
To further clarify the processes, the following diagrams illustrate the experimental workflow and a representative signaling pathway where such building blocks may be used to develop inhibitors.
Caption: General experimental workflow for amide bond formation.
Caption: Inhibition of a generic kinase pathway.
Safety Operating Guide
Proper Disposal of 3-Chloro-4-cyanobenzoic Acid: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 3-Chloro-4-cyanobenzoic acid (CAS No. 1261685-26-0), a halogenated organic compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. The primary hazards, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are summarized below.[1]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
Source: PubChem CID 22612069[1]
Immediate First Aid Measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[2]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following personal protective equipment must be worn:
-
Hand Protection: Wear appropriate chemical-resistant gloves.[4]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.[5]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[2][6]
Disposal Workflow
The following diagram outlines the step-by-step procedure for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Detailed Disposal Protocol
Step 1: Preparation and Segregation
-
Consult Safety Data Sheet (SDS): Before beginning, review the SDS for this compound.
-
Wear Appropriate PPE: As outlined in Section 2, ensure all necessary personal protective equipment is worn.
-
Segregate Waste: this compound is a halogenated organic compound. It must be collected in a waste stream separate from non-halogenated organic waste.[5] Do not mix with incompatible materials, particularly strong oxidizing agents.[5]
Step 2: Waste Collection
-
Use a Designated Container: Collect waste in a container specifically designated for halogenated organic waste. The container should be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[6]
-
Label the Container: Before adding any waste, the container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[4]
-
Transferring Waste: Carefully transfer the solid waste into the designated container, minimizing the creation of dust. If handling a solution, pour carefully to avoid splashing.
-
Keep Container Closed: The waste container must be kept closed at all times, except when actively adding waste.[6]
Step 3: Storage
-
Secure Storage Location: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[5]
-
Incompatible Materials: Ensure the storage area is away from incompatible materials.[5]
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Final Disposal
-
Engage a Licensed Professional: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[2] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[2][5]
-
Follow Regulations: All disposal activities must be in full compliance with local, state, and federal environmental regulations.[4][5]
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation. Complete all necessary paperwork provided by the waste disposal company.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical.
References
Essential Safety and Logistics for Handling 3-Chloro-4-cyanobenzoic Acid
For researchers, scientists, and drug development professionals, ensuring personal safety and minimizing laboratory hazards are paramount when handling chemical compounds. This guide provides comprehensive safety protocols, operational plans, and disposal procedures for 3-Chloro-4-cyanobenzoic acid, a compound that requires careful handling due to its potential hazards. Adherence to these guidelines is critical for a safe laboratory environment.
Personal Protective Equipment (PPE) Requirements
The primary line of defense against chemical exposure is the correct and consistent use of Personal Protective Equipment. The minimum required PPE for handling this compound is detailed below.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is recommended when there is a risk of splashing.[4] | Protects against dust particles and splashes, which can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). A long-sleeved, fully-buttoned lab coat.[1] | Prevents direct skin contact, which can lead to irritation.[2] Contaminated clothing should be removed and washed before reuse.[2] |
| Respiratory Protection | All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.[1] | Minimizes the inhalation of airborne particles, which may cause respiratory tract irritation.[2] |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory. | Protects feet from potential spills. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling, from preparation to disposal, is essential for safety.
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Review the Safety Data Sheet (SDS) for any new information. Ensure eyewash stations and safety showers are accessible and operational.[5]
-
Handling:
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]
-
Avoid generating dust when handling the solid material.[1]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound.
-
Avoid all direct contact with the substance.
-
Do not eat, drink, or smoke in the work area.[1]
-
Keep the container tightly closed when not in use.[5]
-
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[5][6]
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[5] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[2] If skin irritation occurs, get medical advice.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[5] If the person feels unwell, call a poison control center or doctor.
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[5]
-
Spill Response: In case of a small spill, dampen the solid material with a suitable solvent (e.g., 60-70% ethanol) to prevent dust formation.[6] Carefully scoop the material into a labeled, sealed container for disposal. Clean the spill area thoroughly with a damp cloth or paper towels, and place all cleanup materials in the hazardous waste container. For large spills, evacuate the area and contact the appropriate emergency response team.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Dispose of unused or unwanted this compound in a clearly labeled, sealed container.
-
Contaminated Materials: All PPE (gloves, etc.) and other materials (weighing paper, paper towels) that have come into contact with the chemical should be collected in a designated hazardous waste container.
-
Disposal Method: All chemical waste and contaminated materials must be disposed of through an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[5] Do not dispose of down the drain or in regular trash.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




